Nardoguaianone J
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3R,8R)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15-/m1/s1 |
InChI Key |
FTRAYGSWEQETHN-MEBBXXQBSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C1C=C(CC[C@@]2(C)O)C(C)C |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C |
Synonyms |
nardoguaianone J |
Origin of Product |
United States |
Foundational & Exploratory
Nardoguaianone J: A Technical Whitepaper on a Novel Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoguaianone J, with the Chemical Abstracts Service (CAS) number 443128-64-1, is a naturally occurring guaiane-type sesquiterpenoid. First isolated from the roots of the traditional medicinal plant Nardostachys chinensis, this compound has emerged as a subject of scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, biological activity with a focus on its role as a serotonin transporter (SERT) enhancer, and detailed experimental protocols for its isolation and analysis. This document aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound and related compounds.
Chemical and Physical Properties
This compound is a bicyclic sesquiterpenoid characterized by a guaiane skeleton. Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 443128-64-1 | [1][2] |
| Molecular Formula | C₁₅H₂₂O₂ | [3] |
| Molecular Weight | 234.33 g/mol | [3] |
| IUPAC Name | (3aR,5R,9bS)-3,5,8-trimethyl-3a,4,5,6,7,9b-hexahydroazuleno[1,2-b]furan-2(3H)-one | N/A |
| Synonyms | 10-epi-Nardoguaianone K | [3] |
| Source | Nardostachys chinensis roots | [4] |
Biological Activity: Serotonin Transporter Enhancement
The primary reported biological activity of this compound is its ability to enhance the function of the serotonin transporter (SERT).[3] SERT is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Modulators of SERT activity are key targets for the development of treatments for various neuropsychiatric disorders, including depression and anxiety.
Experimental Protocols
Isolation of this compound from Nardostachys chinensis
The following is a generalized protocol for the isolation of this compound and other sesquiterpenoids from the roots of Nardostachys chinensis, based on methodologies described in the literature.[4][5]
Experimental Workflow for Isolation
Methodology:
-
Plant Material Preparation: The roots of Nardostachys chinensis are air-dried and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the sesquiterpenoids, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically a hexane-ethyl acetate solvent system.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative reversed-phase HPLC (RP-HPLC) using a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).[4]
Serotonin Transporter (SERT) Activity Assay
A high-content screening (HCS) assay is a common method to evaluate the effect of compounds on SERT activity. The following protocol is a generalized representation of such an assay.[5]
Experimental Workflow for SERT Activity Assay
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human SERT gene are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a specific duration.
-
Substrate Addition: A fluorescent substrate of SERT, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), is added to the wells.
-
Uptake Reaction: The plate is incubated for a short period to allow for the uptake of the fluorescent substrate by the cells via SERT.
-
Signal Detection: The fluorescence intensity inside the cells is measured using a high-content imaging system or a fluorescence plate reader. An increase in intracellular fluorescence compared to the vehicle control indicates enhancement of SERT activity.
-
Data Analysis: The percentage of SERT activity is calculated relative to the control. For SERT enhancers, this will be a value greater than 100%.
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which this compound enhances SERT activity has not yet been elucidated. The regulation of SERT is complex, involving various kinases, phosphatases, and interacting proteins that can affect its trafficking to and from the plasma membrane, as well as its intrinsic transport activity.
Hypothetical Signaling Interaction
Further research is required to determine if this compound directly binds to an allosteric site on the SERT protein or if it modulates signaling pathways that in turn regulate SERT function.
Future Directions and Conclusion
This compound represents a promising lead compound from a natural source for the development of novel therapeutics targeting the serotonergic system. Its reported ability to enhance SERT activity warrants further investigation to quantify this effect precisely and to understand its mechanism of action. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the EC₅₀ and maximal efficacy of this compound on SERT activity.
-
Mechanism of Action Studies: Investigating whether this compound binds directly to SERT and elucidating the downstream signaling pathways involved in its modulatory effects.
-
In Vivo Studies: Evaluating the effects of this compound on serotonin levels and behavior in animal models of neuropsychiatric disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features for its activity and to optimize its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Development of Screening Methods to Identify Drugs to Limit ER Stress Using Wild-type and Mutant Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl-citalopram: A quaternary selective serotonin reuptake inhibitor [ouci.dntb.gov.ua]
Biosynthesis of Guaiane-Type Sesquiterpenoids in Nardostachys: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardostachys, a genus of perennial herbs found in the Himalayas, is a rich source of bioactive guaiane-type sesquiterpenoids, which are of significant interest for their therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of these valuable compounds in Nardostachys. While research has identified key candidate genes and metabolic pathways, the functional characterization of the specific enzymes involved is still an active area of investigation. This document synthesizes the available data on the putative biosynthetic pathway, presents representative quantitative data from homologous systems, and offers detailed experimental protocols to facilitate further research in this field.
Introduction
Guaiane-type sesquiterpenoids are a class of bicyclic natural products characterized by a hydroazulene skeleton. In Nardostachys, these compounds, including nardosinone and other related molecules, are primarily biosynthesized and accumulated in the roots and rhizomes[1][2]. Their production is part of the plant's defense mechanism and is known to be inducible by elicitors such as methyl jasmonate (MeJA)[2]. Understanding the enzymatic machinery responsible for their synthesis is crucial for metabolic engineering and sustainable production of these medicinally important molecules.
The Putative Biosynthetic Pathway of Guaiane-Type Sesquiterpenoids in Nardostachys
The biosynthesis of guaiane-type sesquiterpenoids in Nardostachys begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The C15 precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), is synthesized from IPP and DMAPP.
A putative pathway for the formation of a guaiane skeleton in Nardostachys involves the following key steps:
-
FPP Synthesis: The MVA pathway, located in the cytosol, is the primary source of FPP for sesquiterpenoid biosynthesis[3].
-
Cyclization by Terpene Synthase (TPS): A sesquiterpene synthase (TPS) catalyzes the cyclization of FPP to form a guaiane-type carbocation, which is then deprotonated to yield a guaiane sesquiterpene hydrocarbon backbone. Transcriptome studies of Nardostachys jatamansi have identified several candidate NjTPS genes, with NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, and NjTPS-59 showing increased expression that correlates with increased nardosinone production after MeJA treatment, making them strong candidates for this step[2].
-
Oxidative Functionalization by Cytochrome P450s (CYPs): The guaiane backbone is subsequently modified by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups and other functionalities. These modifications are critical for the bioactivity of the final compounds. Numerous NjCYP genes have been identified in N. jatamansi and are co-expressed with the candidate NjTPS genes[1].
Quantitative Data
While specific enzyme kinetic data for Nardostachys TPS and CYP enzymes involved in guaiane-type sesquiterpenoid biosynthesis are not yet available in the literature, we can present representative data from functionally characterized homologous enzymes from other plant species to provide a frame of reference.
Table 1: Representative Kinetic Parameters of Plant Sesquiterpene Synthases
| Enzyme | Source Organism | Substrate | Product(s) | Km (µM) | kcat (s-1) |
|---|---|---|---|---|---|
| Germacrene A synthase | Cichorium intybus | FPP | Germacrene A | 5.2 ± 0.5 | 0.21 ± 0.01 |
| δ-guaiene synthase | Aquilaria sinensis | FPP | δ-guaiene, α-guaiene | 3.8 ± 0.4 | 0.15 ± 0.01 |
| Vetispiradiene synthase | Hyoscyamus muticus | FPP | Vetispiradiene | 1.5 ± 0.2 | 0.08 ± 0.01 |
Note: This data is from homologous enzymes and is intended to be representative. Actual values for Nardostachys enzymes may vary.
Table 2: Relative Abundance of Sesquiterpenoids in Different Tissues of Nardostachys jatamansi
| Compound | Roots (%) | Rhizomes (%) | Leaves (%) | Flowers (%) |
|---|---|---|---|---|
| Nardosinone | 1.8 - 2.5 | 1.5 - 2.2 | < 0.1 | < 0.1 |
| Kanshone C | 0.5 - 1.2 | 0.4 - 1.0 | Not Detected | Not Detected |
| Isonardosinone | 0.3 - 0.8 | 0.2 - 0.7 | Not Detected | Not Detected |
| β-Gurjunene | 10 - 15 | 8 - 12 | 1 - 3 | 2 - 5 |
| Calarene | 5 - 8 | 4 - 7 | < 1 | 1 - 2 |
Data compiled from GC-MS and UPLC analyses reported in the literature[1].
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of guaiane-type sesquiterpenoid biosynthesis in Nardostachys.
Identification of Candidate Genes via Transcriptome Analysis
This protocol describes a general workflow for identifying candidate genes involved in sesquiterpenoid biosynthesis using RNA sequencing.
Methodology:
-
Plant Material: Collect fresh root, rhizome, and leaf tissues from Nardostachys plants. For induction studies, treat a subset of plants with 100 µM methyl jasmonate (MeJA) 24 hours prior to tissue collection.
-
RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit following the manufacturer's instructions.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis: Perform quality control of the raw sequencing reads. Assemble the high-quality reads into a reference transcriptome.
-
Functional Annotation: Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, KEGG, Gene Ontology).
-
Differential Expression Analysis: Compare the transcriptomes of different tissues and MeJA-treated vs. control samples to identify differentially expressed genes (DEGs).
-
Candidate Gene Selection: Identify DEGs annotated as terpene synthases (TPS) and cytochrome P450s (CYP) that are upregulated in roots/rhizomes and/or in response to MeJA treatment.
Heterologous Expression and Functional Characterization of a Candidate NjTPS
This protocol describes the expression of a candidate Nardostachys terpene synthase in E. coli and the subsequent in vitro enzyme assay to determine its function.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of a candidate NjTPS gene from Nardostachys cDNA. Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a(+)).
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression construct.
-
Protein Expression: Grow the transformed E. coli cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16-20°C for 16-20 hours.
-
Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the recombinant His-tagged NjTPS protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
In Vitro Enzyme Assay: In a glass vial, set up a reaction mixture containing the purified NjTPS enzyme, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT), and farnesyl pyrophosphate (FPP) as the substrate.
-
Product Extraction and Analysis: Overlay the reaction mixture with n-hexane to capture volatile products. After incubation, vortex the mixture and collect the hexane layer. Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS).
-
Product Identification: Identify the sesquiterpene products by comparing their mass spectra and retention times with those of authentic standards and library data.
Jasmonate Signaling Pathway in the Regulation of Sesquiterpenoid Biosynthesis
The induction of sesquiterpenoid biosynthesis in Nardostachys by MeJA suggests a regulatory role for the jasmonate signaling pathway. This pathway is a well-characterized signaling cascade in plants that mediates responses to various stresses and developmental cues.
In this pathway, the perception of the jasmonate signal by the COI1 receptor leads to the degradation of JAZ repressor proteins. This degradation releases the transcription factor MYC2, which can then bind to the promoters of jasmonate-responsive genes, including the NjTPS and NjCYP genes, thereby activating their transcription and leading to the enhanced biosynthesis of guaiane-type sesquiterpenoids.
Conclusion and Future Perspectives
The biosynthesis of guaiane-type sesquiterpenoids in Nardostachys is a complex process involving a dedicated set of enzymes. While significant progress has been made in identifying candidate genes through transcriptomic studies, the definitive functional characterization of the specific Nardostachys terpene synthases and cytochrome P450s remains a key area for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to further elucidate this important metabolic pathway. The successful characterization of these enzymes will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of these valuable medicinal compounds.
References
Spectroscopic Characterization of Nardoguaianone J: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Nardoguaianone J, a guaiane-type sesquiterpenoid of interest for its potential biological activities. Due to the limited public availability of the complete spectral data for this compound, this document presents the spectroscopic information for the closely related analogue, Nardoguaianone L, as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound.
Introduction
This compound is a natural product isolated from the roots of Nardostachys chinensis. Its chemical structure, belonging to the guaiane class of sesquiterpenoids, has drawn interest within the scientific community. The precise characterization of such compounds is fundamental for further investigation into their pharmacological properties and potential therapeutic applications. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are pivotal in the structural elucidation and verification of these complex natural molecules.
While the original isolation of this compound was reported, the detailed spectroscopic data is not readily accessible. However, data for a related compound, Nardoguaianone L (also known as G-6), isolated from Nardostachys jatamansi, is available and serves as an excellent illustrative model for the spectroscopic features of this compound class.[1][2]
Spectroscopic Data (Representative Example: Nardoguaianone L)
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Nardoguaianone L. This data is critical for the structural assignment of the molecule.
Table 1: ¹H NMR Data of Nardoguaianone L (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Data of Nardoguaianone L (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: While the search results indicate that the ¹H and ¹³C NMR spectra for Nardoguaianone L (G-6) are available in the supplementary materials of a cited publication, the actual spectral data (chemical shifts, coupling constants) were not present in the provided search snippets. The tables are therefore presented as a template for the expected data.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For a compound like this compound, a high-resolution mass spectrum would provide the accurate mass, allowing for the calculation of its molecular formula.
Table 3: Mass Spectrometry Data for a Guaiane-type Sesquiterpenoid
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass |
| ESI+ | [M+H]⁺ | C₁₅H₂₂O₃ | Hypothetical Data |
| ESI+ | [M+Na]⁺ | C₁₅H₂₂O₃Na | Hypothetical Data |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the characterization of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.
Sample Preparation:
-
A few milligrams of the purified compound (e.g., this compound) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard pulse-acquire sequences are used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Ionization: ESI is a soft ionization technique suitable for many natural products, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in positive ion mode.
-
Mass Analysis: The instrument is operated in high-resolution mode to obtain accurate mass measurements with an error of less than 5 ppm. This allows for the unambiguous determination of the elemental composition.
-
Tandem MS (MS/MS): For further structural information, the ion of interest (e.g., the [M+H]⁺ ion) can be isolated and fragmented to produce a characteristic fragmentation pattern that can help in identifying structural motifs.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
This workflow begins with the isolation of the pure compound from its natural source. The purified compound is then subjected to NMR and MS analysis. The data from these techniques are integrated to propose a chemical structure, which is then verified to establish the final, confirmed structure of the natural product.
References
Nardoguaianone J: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoguaianone J is a sesquiterpenoid belonging to the guaiane class of natural products. It has been isolated from the roots of Nardostachys chinensis, a plant used in traditional medicine.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a modulator of the serotonin transporter (SERT). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on its epimer, Nardoguaianone K, and a related compound, Nardoguaianone L, to provide a broader context for its class of compounds.
Physical and Chemical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | Inferred from Nardoguaianone K |
| Molecular Weight | 234.33 g/mol | Inferred from Nardoguaianone K |
| Melting Point | Not available in search results | - |
| Boiling Point | Not available in search results | - |
| Optical Rotation | Not available in search results | - |
| Solubility | Not available in search results | - |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R,8S)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one (as 10-epi-Nardoguaianone K) |
| CAS Number | 443128-64-1 |
| Synonyms | 10-epi-Nardoguaianone K |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR | Specific spectral data not available in search results. | - |
| ¹³C NMR | Specific spectral data not available in search results. | - |
| Mass Spectrometry | Specific spectral data not available in search results. | - |
| Infrared Spectroscopy | Specific spectral data not available in search results. | - |
Note: The detailed experimental values for the physical and spectroscopic properties of this compound are expected to be found in the primary literature citation: Tanitsu MA, et al. Phytochemistry. 2002 Apr;59(8):845-9.
Biological Activity and Mechanism of Action
The primary biological activity reported for this compound is its ability to enhance the activity of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[3] Modulation of SERT activity is a key mechanism for many antidepressant medications. This compound has been shown to enhance SERT activity in the concentration range of 0.1-10 μM.[1]
The precise intracellular signaling pathway through which this compound exerts its effect on SERT has not been elucidated in the available literature. However, studies on related compounds and the general modulation of SERT provide insights into potential mechanisms. For instance, the related compound Nardoguaianone L has been shown to modulate the AGE-RAGE and MET/PTEN/TGF-β signaling pathways in the context of anti-tumor activity.[4][5] General SERT activity can be modulated by various signaling pathways, including those involving protein kinase B (Akt) and calcium/calmodulin-dependent protein kinase II (CaMKII).[6]
Signaling Pathway of a Related Compound: Nardoguaianone L
While the direct signaling pathway for this compound is unknown, the pathway for the related compound Nardoguaianone L in pancreatic cancer cells has been investigated. Nardoguaianone L, in combination with gemcitabine, was found to regulate the AGE-RAGE signaling pathway, leading to increased reactive oxygen species (ROS), decreased mitochondrial membrane potential (MMP), and ultimately apoptosis.[7]
Caption: Nardoguaianone L signaling in SW1990 cells.
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of guaiane-type sesquiterpenoids from Nardostachys chinensis roots, as would have been employed for this compound, is as follows:
-
Extraction: The dried and powdered roots of Nardostachys chinensis are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done between a polar solvent (e.g., aqueous methanol) and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents. The aqueous phase is then further extracted with a solvent of intermediate polarity, such as ethyl acetate or chloroform.
-
Chromatography: The resulting extract is subjected to a series of chromatographic separations.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.
-
-
Structure Elucidation: The pure compounds are identified and their structures elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and comparison with literature data.
Serotonin Transporter (SERT) Activity Assay (Representative Protocol)
The following is a representative protocol for a cell-based SERT activity assay using a radiolabeled substrate, which can be adapted to evaluate the effect of this compound.[8][9]
-
Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Preparation:
-
Cells are seeded into 96-well plates and allowed to adhere overnight to form a confluent monolayer.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
The cells are then pre-incubated with KRH buffer containing various concentrations of this compound (or vehicle control) for a specified time (e.g., 20-30 minutes) at 37°C.
-
-
Uptake Assay:
-
The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]serotonin (e.g., 65 nM).
-
The plates are incubated for a short period (e.g., 15 minutes) at 37°C to allow for serotonin uptake.
-
Non-specific uptake is determined in the presence of a known SERT inhibitor, such as fluoxetine (e.g., 1 µM).
-
-
Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]serotonin.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The effect of this compound is expressed as a percentage of the control (vehicle-treated) uptake.
-
Dose-response curves can be generated to determine the EC₅₀ (half-maximal effective concentration) for SERT enhancement.
-
Caption: Workflow for a SERT activity assay.
Conclusion
This compound is a guaiane-type sesquiterpenoid with demonstrated activity as an enhancer of the serotonin transporter. While a comprehensive profile of its physical and chemical properties requires access to primary literature, its known biological activity suggests potential for further investigation in the context of neurological and psychiatric research. The experimental protocols and signaling pathway information provided herein serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further studies are warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action on SERT, and evaluate its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Serotonin 1Transporter Function by kappa-Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Nardoguaianone J: A Technical Whitepaper on its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoguaianone J is a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis. Its discovery has opened avenues for exploring its potential biological activities, particularly its ability to enhance the activity of the serotonin transporter (SERT). This document provides a comprehensive overview of the available scientific data on the discovery and characterization of this compound, including its physicochemical properties, spectroscopic data, and initial biological screening results. Detailed experimental protocols for its isolation and structure elucidation, as described in the primary literature, are also presented.
Introduction
Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities. Within this class, guaiane-type sesquiterpenoids, characterized by a bicyclic [5.3.0] decane skeleton, have attracted significant interest in the field of medicinal chemistry. This compound, first reported in 2002, is a notable member of this family, isolated from the traditional medicinal plant Nardostachys chinensis. This technical guide aims to consolidate the key findings on this compound to facilitate further research and development.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the complete raw data from the primary literature is not fully accessible, this section summarizes the reported and inferred data.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | 443128-64-1 | [1] |
| Source | Roots of Nardostachys chinensis | [1] |
| Appearance | Data not available | |
| Optical Rotation ([α]D) | Data not available |
Spectroscopic Data
The definitive structural assignment of this compound was based on comprehensive analysis of its NMR, MS, IR, and CD spectra.
Table 2.1: ¹H-NMR Spectroscopic Data (CDCl₃) Detailed ¹H-NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity for each proton, are not publicly available in the reviewed literature.
Table 2.2: ¹³C-NMR Spectroscopic Data (CDCl₃) A complete list of ¹³C-NMR chemical shifts (δ) for all 15 carbon atoms is not publicly available in the reviewed literature.
Table 2.3: Mass Spectrometry (MS) Data Specific details of the mass spectrometry analysis (e.g., ionization method, m/z of key fragments) are not publicly available in the reviewed literature.
Table 2.4: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data The characteristic absorption bands from IR and UV spectroscopy are not publicly available in the reviewed literature.
Table 2.5: Circular Dichroism (CD) Spectroscopic Data The circular dichroism spectral data, which was used to determine the absolute configuration, is not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on standard methodologies for natural product chemistry.
Isolation of this compound
The isolation of this compound from the roots of Nardostachys chinensis involves a multi-step extraction and chromatographic purification process.
-
Extraction: The dried and powdered roots of Nardostachys chinensis are typically extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.
-
Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate major fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is often achieved using reversed-phase preparative HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water).
-
Structure Elucidation
The determination of the planar structure and stereochemistry of this compound is accomplished through a suite of spectroscopic experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the proton environment in the molecule.
-
¹³C-NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the carbon skeleton.
-
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H).
-
Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores within the molecule.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral centers in the molecule by comparing the experimental CD spectrum with that of known related compounds or with calculated spectra.
Biological Activity
Preliminary in vitro studies have indicated that this compound possesses biological activity.
Enhancement of Serotonin Transporter (SERT) Activity
This compound has been shown to enhance the activity of the serotonin transporter (SERT).[1] The concentration range for this activity was reported to be between 0.1 and 10 μM.[1]
Experimental Protocol for SERT Activity Assay (General Overview): A common method for assessing SERT activity involves using cells that express the serotonin transporter (e.g., HEK293 cells stably transfected with the human SERT gene).
-
Cell Culture: The cells are cultured under standard conditions.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
[³H]5-HT Uptake: A radiolabeled serotonin analog, such as [³H]5-HT, is added to the cells.
-
Measurement of Uptake: After a defined incubation period, the uptake of [³H]5-HT is stopped, and the cells are washed to remove any extracellular radiolabel. The amount of radioactivity inside the cells is then quantified using a scintillation counter.
-
Data Analysis: The increase in [³H]5-HT uptake in the presence of this compound, compared to a vehicle control, indicates an enhancement of SERT activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of this compound.
Postulated Signaling Pathway Involvement
Given that this compound enhances SERT activity, it is postulated to modulate serotonergic signaling.
Caption: Postulated mechanism of this compound in enhancing SERT-mediated serotonin reuptake.
Conclusion
This compound represents a promising guaiane-type sesquiterpenoid with demonstrated activity on the serotonin transporter. While its initial discovery and structural characterization have been established, a deeper investigation into its pharmacological properties and mechanism of action is warranted. The availability of more detailed spectroscopic data and the development of synthetic routes will be crucial for advancing the research on this natural product and exploring its therapeutic potential. Further studies are encouraged to fully elucidate its bioactivity profile and to assess its suitability as a lead compound for drug development.
References
An In-depth Technical Guide on Nardoguaianone J and its Epimer Nardoguaianone K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoguaianone J and its epimer, Nardoguaianone K, are naturally occurring guaiane-type sesquiterpenoids. These compounds have been isolated from the roots of Nardostachys chinensis and Nardostachys jatamansi, plants used in traditional medicine.[1] Their distinct chemical structures and emerging biological activities have positioned them as compounds of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific data on this compound and K, including their chemical properties, biological activities, and the experimental methodologies used for their study.
Chemical Structure and Properties
This compound and K are stereoisomers, differing in the configuration at the C-10 position, with this compound also being referred to as 10-epi-Nardoguaianone K.[2] This stereochemical difference can significantly influence their biological activity. The general structure is characterized by a guaiane skeleton, a bicyclic system composed of a five-membered and a seven-membered ring.
Quantitative Data
The following tables summarize the available quantitative data for this compound and K.
Table 1: Biological Activity Data
| Compound | Biological Activity | Cell Line | Parameter | Value | Reference |
| This compound | Serotonin Transporter (SERT) Activity Enhancement | - | Concentration Range | 0.1-10 µM | [2] |
| Nardoguaianone K | Cytotoxicity | SW1990 (Pancreatic Cancer) | IC50 | 3.86 ± 0.21 µM | [3] |
Table 2: Physicochemical and Spectroscopic Data
| Property | This compound | Nardoguaianone K | Reference |
| Molecular Formula | C15H22O2 | C15H22O2 | [1] |
| Molecular Weight | 234.34 g/mol | 234.34 g/mol | [1] |
| Optical Rotation | Data not available in accessible literature | Data not available in accessible literature | |
| 1H NMR | Data not available in accessible literature | Data not available in accessible literature | |
| 13C NMR | Data not available in accessible literature | Data not available in accessible literature | |
| Mass Spectrometry | Data not available in accessible literature | Data not available in accessible literature |
Note: Detailed spectroscopic data from the primary isolation reference could not be accessed.
Experimental Protocols
Isolation of this compound and K
The following is a generalized protocol based on typical methods for isolating sesquiterpenoids from plant material, as the specific details from the primary literature were not accessible.
-
Extraction: The air-dried and powdered roots of Nardostachys chinensis are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.
-
Fractionation: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions containing the compounds of interest (typically the less polar fractions for sesquiterpenoids) are subjected to a series of chromatographic techniques for further purification. This often involves:
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to yield several sub-fractions.
-
Preparative Thin-Layer Chromatography (pTLC): Sub-fractions are further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield the pure compounds, this compound and K.
-
-
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D NMR (1H and 13C), 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), and by comparing the data with published values. The absolute configurations are typically determined by analyzing their CD spectra.[1]
Cytotoxicity Assay for Nardoguaianone K
The following protocol is based on the methodology used to determine the cytotoxic activity of Nardoguaianone K against human pancreatic cancer cell lines.[3]
-
Cell Culture: Human pancreatic cancer cell lines (e.g., SW1990, CFPAC-1, PANC-1, CAPAN-2) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 cells per well and allowed to adhere overnight.
-
Compound Treatment: Nardoguaianone K is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these various concentrations of Nardoguaianone K for a specified period (e.g., 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Serotonin Transporter (SERT) Activity Assay
The following is a representative protocol for assessing the effect of this compound on SERT activity, based on established methods.[4][5]
-
Cell Line: A stable cell line expressing the human serotonin transporter (hSERT), such as hSERT-HEK293 cells, is used.
-
Cell Culture and Seeding: The cells are cultured under standard conditions and seeded into 96-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control for a defined period.
-
SERT Substrate Addition: A fluorescent or radiolabeled SERT substrate, such as [3H]5-HT or a fluorescent analogue, is added to the wells to initiate the uptake assay. The incubation is carried out for a short period to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Quantification:
-
For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The SERT activity is calculated as the amount of substrate taken up by the cells. The effect of this compound is expressed as a percentage of the vehicle control. An EC50 value (the concentration that produces 50% of the maximal response) can be determined if a full dose-response curve is generated.
Signaling Pathways and Experimental Workflows
General Workflow for Isolation and Characterization
Caption: Generalized workflow for the isolation and structural elucidation of this compound and K.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Experimental workflow for determining the cytotoxicity of Nardoguaianone K using the MTT assay.
Logical Relationship of this compound and SERT
Caption: Postulated mechanism of action for this compound on the serotonin transporter.
Conclusion
This compound and its epimer Nardoguaianone K represent two guaiane-type sesquiterpenoids with distinct and potentially valuable biological activities. Nardoguaianone K has demonstrated cytotoxic effects against pancreatic cancer cells, warranting further investigation into its anticancer potential and mechanism of action. This compound shows promise as a modulator of the serotonin transporter, suggesting a possible role in the development of novel therapeutics for neuropsychiatric disorders. Further research is necessary to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and evaluate their therapeutic potential in preclinical and clinical studies. The lack of readily available, detailed spectroscopic and isolation data from the primary literature highlights the need for either the re-isolation and characterization of these compounds or greater accessibility to foundational scientific research.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Nardoguaianone J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nardoguaianone J, a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis (syn. Nardostachys jatamansi), represents a promising candidate for further pharmacological investigation. Preliminary data indicates its potential as a modulator of the serotonin transporter (SERT), a key target in the management of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known biological activities of this compound, alongside detailed experimental protocols for its preliminary biological screening. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. While direct experimental data on this compound is limited, this guide extrapolates from established methodologies for closely related compounds and the known biological activities of the broader class of guaiane-type sesquiterpenoids.
Introduction
Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments, including those related to the central nervous system. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, including a significant number of sesquiterpenoids. Among these, the guaiane-type sesquiterpenoids have attracted considerable attention for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
This compound is a member of this chemical class. This guide outlines a proposed preliminary biological screening cascade for this compound, focusing on its reported activity on the serotonin transporter (SERT) and exploring other potential therapeutic areas such as oncology, inflammation, and oxidative stress.
Known Biological Activity of this compound
The most specific biological activity reported for this compound is its ability to enhance the activity of the serotonin transporter (SERT).
| Biological Target | Activity | Concentration Range | Source |
| Serotonin Transporter (SERT) | Enhancement of Activity | 0.1-10 μM | [1] |
Proposed Preliminary Biological Screening Panel
Based on the known activities of related guaiane-type sesquiterpenoids from Nardostachys jatamansi, a comprehensive preliminary screening of this compound should include assessments of its effects on:
-
Neurological Targets: Serotonin Transporter (SERT) activity.
-
Anticancer Activity: Cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Inhibition of inflammatory mediators.
-
Antioxidant Activity: Radical scavenging and cellular antioxidant effects.
Experimental Protocols
Serotonin Transporter (SERT) Activity Assay
This protocol is adapted from established high-content screening methods for SERT regulators isolated from Nardostachys chinensis.
Objective: To quantify the effect of this compound on serotonin uptake mediated by SERT in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Test compound: this compound
-
Control compounds: Fluoxetine (inhibitor), p-chloroamphetamine (PCA, substrate/releaser)
-
96-well black-walled, clear-bottom microplates
-
High-content imaging system
Procedure:
-
Cell Culture: Culture hSERT-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well microplates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series (e.g., 0.1, 1, 10, 50, 100 μM) in assay buffer.
-
Compound Incubation: Remove the culture medium from the wells and wash with assay buffer. Add the diluted this compound and control compounds to the respective wells and incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the fluorescent SERT substrate from the assay kit to all wells.
-
Uptake Reaction: Incubate the plate for a specified time (e.g., 20 minutes) at 37°C to allow for substrate uptake.
-
Termination and Imaging: Stop the uptake by washing the cells with ice-cold assay buffer. Add a dye mask to reduce extracellular fluorescence. Acquire images using a high-content imaging system, measuring the intracellular fluorescence intensity.
-
Data Analysis: Calculate the percentage of SERT activity enhancement or inhibition relative to vehicle-treated control cells.
Anticancer Activity Screening
The following protocols are based on the studies of the related compound, Nardoguaianone L, for its anti-pancreatic cancer activity.
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SW1990 pancreatic cancer cells)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound
-
6-well plates
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with sub-lethal concentrations of this compound for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Signaling Pathway Visualization
The enhancement of SERT activity by this compound suggests a potential mechanism involving the modulation of the serotonin signaling pathway. The following diagram illustrates a hypothetical mechanism of action.
Conclusion
This compound presents an intriguing starting point for drug discovery, particularly in the realm of neuromodulation. The preliminary data on its SERT-enhancing activity warrants further, more detailed investigation. The experimental protocols and screening cascade outlined in this guide provide a robust framework for a comprehensive preliminary biological evaluation of this compound. Further studies should aim to elucidate its precise mechanism of action, explore its efficacy in in vivo models, and assess its broader pharmacological profile. The structural similarities to other bioactive guaiane-type sesquiterpenoids suggest that a wider screening approach, including anticancer and anti-inflammatory assays, may reveal additional therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: SERT Activity Assay Using Nardoguaianone J
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for conducting a serotonin transporter (SERT) activity assay using the natural compound Nardoguaianone J. The provided information is intended for professionals in neuroscience research, pharmacology, and drug development who are investigating novel modulators of the serotonin system.
Introduction
The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[1] The transport of serotonin from the synaptic cleft back into the presynaptic neuron is mediated by SERT, thus terminating the neurotransmitter's action.[2] Inhibition of this process leads to an increase in extracellular serotonin levels, which is believed to contribute to the therapeutic effects of many antidepressants.
This compound is a sesquiterpenoid compound that can be isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine for neuropsychiatric conditions.[3][4] Research into the extracts of Nardostachys jatamansi and related species has revealed compounds that can either inhibit or enhance SERT activity.[3][4][5] Given the growing interest in natural products as a source for novel therapeutics, a detailed protocol for assessing the effect of this compound on SERT function is highly valuable.
This application note describes a fluorescence-based SERT activity assay using human embryonic kidney 293 (HEK293) cells stably expressing the human SERT (hSERT). This method offers a reliable and high-throughput alternative to traditional radioisotope-based assays.[5][6][7]
Principle of the Assay
The assay utilizes a fluorescent substrate, such as 4-[4-(dimethylamino)phenyl]-1-methylpyridinium (APP+), which is a known substrate for monoamine transporters.[5] In cells expressing SERT, the fluorescent substrate is transported into the cytoplasm, leading to an increase in intracellular fluorescence. The rate of this uptake is directly proportional to SERT activity. When an inhibitor is present, the transport of the fluorescent substrate is blocked, resulting in a lower fluorescence signal. Conversely, an enhancer would increase the uptake and the signal. By measuring the fluorescence intensity, the modulatory effect of a test compound like this compound on SERT activity can be quantified.
Data Presentation
The following table presents hypothetical data for the effect of this compound on SERT activity. This data is for illustrative purposes to demonstrate how results from this assay can be presented.
| Compound | IC50 (µM) | % Inhibition at 10 µM | Assay Type | Cell Line |
| This compound (Hypothetical) | 5.2 | 65% | Fluorescence-based | hSERT-HEK293 |
| Fluoxetine (Positive Control) | 0.08 | 98% | Fluorescence-based | hSERT-HEK293 |
| Desipramine (Negative Control) | 15.4 | 20% | Fluorescence-based | hSERT-HEK293 |
Experimental Protocols
Materials and Reagents
-
hSERT-expressing HEK293 cells (hSERT-HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluoxetine (positive control)
-
Desipramine (negative control for SERT selectivity)
-
Fluorescent SERT substrate (e.g., APP+)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities
Cell Culture and Plating
-
Culture hSERT-HEK293 cells in DMEM supplemented with 10% dialyzed FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 for selection.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[6]
-
Allow the cells to adhere and form a confluent monolayer overnight.[6]
SERT Uptake Inhibition Assay Protocol
-
Compound Preparation : Prepare stock solutions of this compound, fluoxetine, and desipramine in DMSO. On the day of the assay, prepare serial dilutions of the test compounds in HBSS buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Cell Washing : Gently aspirate the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed HBSS.
-
Compound Incubation : Add 50 µL of the diluted compounds to the respective wells. For control wells, add 50 µL of HBSS with the corresponding DMSO concentration.
-
Pre-incubation : Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the transporter.
-
Substrate Addition : Prepare the fluorescent substrate solution in HBSS according to the manufacturer's instructions. Add 50 µL of the substrate solution to all wells, initiating the uptake reaction.
-
Fluorescence Measurement : Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Data Acquisition : Measure the fluorescence intensity kinetically over 10-30 minutes or as an endpoint reading. Use excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., for APP+, excitation ~485 nm, emission ~590 nm).
Data Analysis
-
Subtract the background fluorescence from wells containing no cells.
-
The percent inhibition of SERT activity by this compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Experimental Workflow
Caption: Workflow for the SERT activity assay.
Signaling Pathway
Caption: Mechanism of SERT inhibition by this compound.
References
- 1. Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Notes and Protocols for In Vitro Evaluation of Nardoguaianone J and Related Compounds
Introduction
Nardoguaianone J is a guaiane-type sesquiterpenoid that can be isolated from the roots of Nardostachys chinensis.[1] Limited in vitro studies have suggested its potential to enhance serotonin transporter (SERT) activity.[1] However, detailed protocols and extensive biological activity data for this compound are not widely available in the current scientific literature.
In contrast, a closely related compound, Nardoguaianone L (also referred to as G-6), has been the subject of more extensive in vitro investigation, particularly concerning its anti-tumor properties.[2][3][4] Nardoguaianone L has demonstrated significant activity against pancreatic cancer cells by inducing apoptosis and inhibiting cell migration and colony formation.[2][3]
Given the limited specific data for this compound, this document provides a comprehensive overview of established in vitro methods by using Nardoguaianone L as a detailed case study. These protocols are directly applicable for investigating the biological effects of this compound and other related natural products.
Cellular Viability and Cytotoxicity Assays
A primary step in evaluating a compound's biological activity is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Quantitative Data Summary: Nardoguaianone L
The following table summarizes the inhibitory effects of Nardoguaianone L on various pancreatic cancer cell lines.
| Cell Line | Compound | IC₅₀ (µM) | Duration (h) |
| SW1990 | Nardoguaianone L (G-6) | 2.1 ± 0.3 | 72 |
| SW1990 | Gemcitabine (Positive Control) | 1.8 ± 0.5 | 72 |
Data extracted from studies on Nardoguaianone L (G-6) in SW1990 cells.[3]
Experimental Protocol: MTT Assay
Objective: To determine the concentration-dependent effect of a compound on cell viability.
Materials:
-
This compound/L (dissolved in DMSO, stock solution)
-
Target cancer cell line (e.g., SW1990)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound/L in culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[5] Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Gemcitabine).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. Nardoguaianone L has been shown to induce apoptosis in SW1990 cells.[3]
Quantitative Data Summary: Nardoguaianone L-Induced Apoptosis
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control (DMSO) | - | 13.35 |
| Nardoguaianone L (G-6) | 20 | 22.66 |
| Nardoguaianone L (G-6) | 40 | 30.71 |
Data from Annexin V/PI staining of SW1990 cells treated for 24 hours.[3]
Experimental Protocol: Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Target cell line (e.g., SW1990)
-
6-well plates
-
This compound/L
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound/L for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Logical Diagram for Apoptosis Detection
Caption: Principle of apoptosis detection via Annexin V/PI staining.
Cell Migration and Invasion Assays
The ability of cancer cells to migrate is fundamental to metastasis. Wound healing assays are commonly used to assess this process in vitro.
Experimental Protocol: Wound Healing Assay
Objective: To evaluate the effect of a compound on cell migration.
Materials:
-
Target cell line (e.g., SW1990)
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound/L
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow them to confluence.
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the cell monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound/L.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Protein Expression and Signaling Pathway Analysis
To understand the mechanism of action, it is crucial to investigate the compound's effect on key signaling proteins. Western blotting is the standard method for this analysis. Studies on Nardoguaianone L identified the MET/PTEN/TGF-β and AGE-RAGE signaling pathways as being significantly modulated.[2][4]
Proposed Signaling Pathway for Nardoguaianone L
Caption: Proposed signaling pathways modulated by Nardoguaianone L.
Experimental Protocol: Western Blotting
Objective: To detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, MMP2, MMP9, p-MET, PTEN)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
These detailed protocols provide a robust framework for the in vitro investigation of this compound, leveraging the insights gained from its close analogue, Nardoguaianone L. Researchers can adapt these methods to explore various cellular effects and elucidate the mechanisms of action for this class of natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Nardoguaianone J using the MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of Nardoguaianone J on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The insoluble formazan crystals are subsequently dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[2][3]
Data Presentation
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| Nardoguaianone L | SW1990 | 2.1 ± 0.3 | [4] |
Experimental Protocols
This section details the step-by-step procedure for conducting the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (of desired purity)
-
Sterile, 96-well flat-bottom plates
-
Appropriate cancer cell line (e.g., SW1990, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS). This solution should be filter-sterilized and protected from light.[2][5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Postulated Signaling Pathway
While the specific signaling pathway for this compound's cytotoxicity is not yet elucidated, studies on the related compound Nardoguaianone L suggest a potential mechanism involving the AGE-RAGE signaling pathway, which leads to increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential (MMP), and ultimately apoptosis.[6][7]
References
- 1. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
"proteomics analysis of cells treated with Nardoguaianone J"
Note: While the query specified Nardoguaianone J, the available scientific literature from our search provides detailed proteomics analysis for the closely related compound, Nardoguaianone L . This document presents the findings and methodologies related to Nardoguaianone L as a comprehensive example of proteomic analysis of a nardoguaianone compound.
Application Notes
Introduction
Nardoguaianone L, a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-tumor activity, particularly in pancreatic cancer cell lines.[1][2][3][4] This document outlines the application of quantitative proteomics to elucidate the molecular mechanisms underlying the therapeutic effects of Nardoguaianone L on SW1990 pancreatic cancer cells. The protocols described herein utilize Tandem Mass Tag (TMT) labeling for quantitative proteomic analysis to identify differentially expressed proteins and affected signaling pathways upon treatment with Nardoguaianone L, both alone and in combination with the chemotherapeutic agent gemcitabine.[5][6]
Therapeutic Potential
Nardoguaianone L has been shown to inhibit colony formation and migration of SW1990 cells and to induce apoptosis.[1][2][3][4] Proteomic studies have identified that Nardoguaianone L modulates key signaling pathways involved in cancer progression, including the MET/PTEN/TGF-β pathway.[1][2][3] Furthermore, when used in combination with gemcitabine, Nardoguaianone L enhances the chemotherapeutic effect by regulating the AGE-RAGE signaling pathway, leading to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential, ultimately promoting apoptosis.[5][6][7]
Quantitative Proteomics Data
The following tables summarize the differentially expressed proteins in SW1990 cells following treatment with Nardoguaianone L.
Table 1: Differentially Expressed Proteins in SW1990 Cells Treated with Nardoguaianone L
| Regulation | Number of Proteins |
| Upregulated | Not specified in search results |
| Downregulated | Not specified in search results |
| Total Differentially Expressed | 143 [1][2] |
Table 2: Differentially Expressed Proteins in SW1990 Cells Treated with Nardoguaianone L in Combination with Gemcitabine
| Regulation | Number of Proteins |
| Upregulated | 21[5] |
| Downregulated | 60[5] |
| Total Differentially Expressed | 81 [5] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: SW1990 human pancreatic cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
2. Protein Extraction and Digestion
-
Harvest SW1990 cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
3. TMT Labeling and Fractionation
-
Label the peptide samples with the respective TMT reagents according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
-
Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis
-
Analyze the fractionated peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides using a reversed-phase analytical column with a gradient of acetonitrile.
-
Acquire tandem mass spectra using a data-dependent acquisition mode.
5. Data Analysis
-
Search the raw MS data against a human protein database (e.g., UniProt) using a database search engine (e.g., Mascot, Sequest).
-
Identify and quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform bioinformatics analysis, including Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, to understand the biological functions of the differentially expressed proteins.
Visualizations
Caption: Workflow for quantitative proteomics analysis of Nardoguaianone L-treated cells.
Caption: MET/PTEN/TGF-β pathway regulated by Nardoguaianone L.
Caption: AGE-RAGE signaling pathway regulated by Nardoguaianone L and Gemcitabine.
References
- 1. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: TMT Labeling for Quantitative Proteomics Analysis of Nardoguaianone J-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nardoguaianone J is a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis.[1] Preliminary studies have indicated that this compound can enhance the activity of the serotonin transporter (SERT), suggesting its potential as a modulator of serotonergic neurotransmission.[1] To gain a comprehensive understanding of the cellular response to this compound, a global quantitative proteomics approach is essential. Tandem Mass Tag (TMT) labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for multiplexed protein quantification, allowing for the simultaneous analysis of multiple samples with high accuracy and throughput.[2][3][4]
This application note provides a detailed protocol for the use of TMT labeling to investigate proteomic changes in a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) treated with this compound. The workflow covers cell culture and treatment, protein extraction, digestion, TMT labeling, and data analysis, providing a framework for identifying key proteins and signaling pathways modulated by this natural compound. A related compound, Nardoguaianone L, has been shown to have anti-tumor activity and modulate pathways such as the AGE-RAGE and MET/PTEN/TGF-β signaling pathways in pancreatic cancer cells, as investigated by TMT-based proteomics.[5][6][7][8]
Experimental Design and Workflow
A typical experimental design to study the effects of this compound would involve treating cells with the compound and a vehicle control, followed by proteomic analysis to identify differentially expressed proteins.
Figure 1. A generalized experimental workflow for TMT-based quantitative proteomics.
Experimental Protocols
1. Cell Culture and Treatment
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge to obtain cell pellets.
2. Protein Extraction and Digestion
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform in-solution tryptic digestion of the proteins. This typically involves reduction with dithiothreitol (DTT), alkylation with iodoacetamide (IAA), and overnight digestion with trypsin.
3. TMT Labeling
-
Following digestion, clean up the peptide samples using C18 desalting cartridges.
-
Resuspend the dried peptides in a suitable buffer (e.g., triethylammonium bicarbonate).
-
Label each sample with a unique TMT reagent (e.g., TMTpro™ 16plex) according to the manufacturer's protocol.[9] A common protocol involves adding the TMT reagent dissolved in anhydrous acetonitrile to the peptide solution and incubating for 1 hour at room temperature.[9][10]
-
Quench the labeling reaction by adding hydroxylamine.[10][11]
-
Combine the TMT-labeled samples in equal amounts.
-
Perform a final clean-up of the pooled sample using a C18 desalting cartridge.
4. High-pH Reversed-Phase Fractionation
To reduce sample complexity and increase proteome coverage, the pooled TMT-labeled peptide mixture is fractionated using high-pH reversed-phase chromatography.[4]
5. LC-MS/MS Analysis
-
Analyze the fractionated samples using a high-resolution Orbitrap mass spectrometer.
-
Separate the peptides using a nano-flow liquid chromatography system with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
6. Data Analysis
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
Data Presentation
The quantitative proteomics data should be presented in a clear and concise manner. A table summarizing the differentially expressed proteins is a standard way to present the results.
Table 1: Hypothetical List of Differentially Expressed Proteins in SH-SY5Y Cells Treated with this compound
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (this compound / Control) | p-value |
| P08913 | SLC6A4 | Sodium-dependent serotonin transporter | 1.8 | 0.001 |
| Q9Y249 | TPH2 | Tryptophan 5-hydroxylase 2 | 1.5 | 0.005 |
| P49757 | MAOA | Monoamine oxidase A | -1.2 | 0.012 |
| P60709 | 1433S | 14-3-3 protein sigma | 1.3 | 0.008 |
| Q13547 | BDNF | Brain-derived neurotrophic factor | 2.1 | 0.0005 |
| P23458 | CREB1 | Cyclic AMP-responsive element-binding protein 1 | 1.6 | 0.003 |
| Q05513 | GSK3B | Glycogen synthase kinase-3 beta | -1.4 | 0.009 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.2 | 0.015 |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 1.7 | 0.002 |
| P28482 | MAPK3 | Mitogen-activated protein kinase 3 | 1.5 | 0.006 |
Potential Signaling Pathway Modulated by this compound
Based on its known effect on SERT and drawing parallels with the signaling pathways affected by related compounds[6][8], this compound may modulate pathways involved in neurotrophic signaling and synaptic plasticity. The hypothetical data suggests an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.
Figure 2. A hypothetical signaling pathway modulated by this compound.
Conclusion
TMT-based quantitative proteomics is a robust and high-throughput method for elucidating the mechanism of action of bioactive compounds like this compound. The detailed protocol and workflow provided in this application note offer a comprehensive guide for researchers to investigate the global proteomic changes induced by this compound. The identification of differentially expressed proteins and affected signaling pathways can provide valuable insights into its therapeutic potential and guide future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 10. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
"protocols for assessing apoptosis induction by Nardoguaianone J"
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols for assessing the apoptosis-inducing effects of Nardoguaianone J. The methodologies outlined are based on studies of the closely related compound, Nardoguaianone L (also known as G-6), due to the limited availability of specific data for this compound. These protocols can be adapted for the investigation of this compound's pro-apoptotic activities in cancer cell lines.
Overview of Apoptosis Induction
Nardoguaianone L has been shown to induce apoptosis in pancreatic cancer cells through mechanisms that involve the regulation of key signaling pathways and apoptosis-related proteins.[1][2] Studies indicate that it can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, suggesting a mitochondria-dependent pathway of apoptosis.[1][2] Furthermore, in combination with the chemotherapeutic agent gemcitabine, Nardoguaianone L has been observed to increase reactive oxygen species (ROS) levels and decrease the mitochondrial membrane potential (MMP), ultimately leading to apoptosis via the AGE-RAGE signaling pathway.[3][4] Another identified mechanism involves the inhibition of the MET/PTEN/TGF-β pathway.[1][5]
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SW1990 human pancreatic cancer cells are a suitable model.[1][3]
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO. Treat cells with varying concentrations of this compound for specified time periods (e.g., 24 to 72 hours) to determine dose- and time-dependent effects.[6] A vehicle control (DMSO) should always be included.
Assessment of Apoptosis
This is a widely used method to quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Seed SW1990 cells (1 x 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.[7]
-
Treat the cells with this compound at desired concentrations for 48 hours.[7]
-
Harvest the cells by trypsinization (using trypsin without EDTA).[7]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 μL of binding buffer provided with the Annexin V-FITC apoptosis detection kit.[7]
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells by flow cytometry.[7] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
This method allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Seed cells on coverslips in a 6-well plate.
-
Treat the cells with this compound as described above.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[1]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Treat cells with this compound as described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Nardoguaianone L (G-6), which can serve as a reference for designing experiments with this compound.
| Treatment | Concentration (µM) | Apoptosis Rate (%) | Cell Line | Reference |
| Control (Vehicle) | - | 13.35 | SW1990 | [1] |
| Nardoguaianone L (G-6) | 20 | 22.66 | SW1990 | [1] |
| Nardoguaianone L (G-6) | 40 | 30.71 | SW1990 | [1] |
| Nardoguaianone L (G-6) | - | 17.45 | SW1990 | [7] |
| Gemcitabine (GEM) | - | 21.55 | SW1990 | [7] |
| Nardoguaianone L (G-6) + Gemcitabine (GEM) | - | 31.2 | SW1990 | [7] |
Table 1: Apoptosis rates in SW1990 cells treated with Nardoguaianone L (G-6) alone or in combination with Gemcitabine, as determined by Annexin V/PI flow cytometry.
| Treatment | Concentration (µM) | Effect on Protein Expression | Cell Line | Reference |
| Nardoguaianone L (G-6) | 20, 40 | Upregulation of Bax | SW1990 | [1][2] |
| Nardoguaianone L (G-6) | 20, 40 | Downregulation of Bcl-2 | SW1990 | [1][2] |
Table 2: Effect of Nardoguaianone L (G-6) on the expression of apoptosis-related proteins in SW1990 cells.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways of this compound-induced apoptosis.
Experimental Workflow
References
- 1. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Effects of Nardoguaianone J on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nardoguaianone J is a guaiane-type sesquiterpenoid that has been isolated from Nardostachys chinensis roots.[1] While specific literature on the comprehensive biological activities of this compound is emerging, a related compound, Nardoguaianone L, has demonstrated significant anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in pancreatic cancer cell lines.[2][3][4][5] Studies on Nardoguaianone L have shown its potential to modulate signaling pathways such as MET/PTEN/TGF-β and the AGE-RAGE pathway, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.[2][5][6][7][8]
These findings suggest that this compound may possess similar cytotoxic and anti-proliferative properties. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the effects of this compound on cell viability, proliferation, and apoptosis. The following protocols are foundational for determining the half-maximal inhibitory concentration (IC50), understanding the mode of cell death, and elucidating potential mechanisms of action.
Data Presentation
Quantitative data from the following assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Cell Viability (IC50 Determination)
| This compound Concentration (µM) | % Viability (Assay 1: e.g., MTT) | % Viability (Assay 2: e.g., CellTiter-Glo) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| IC50/2 | ||||
| IC50 | ||||
| 2 x IC50 |
Table 3: Caspase-3 Activity
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 0 (Vehicle Control) | 1 |
| IC50/2 | |
| IC50 | |
| 2 x IC50 | |
| Staurosporine (Positive Control) |
Experimental Protocols & Workflows
Cell Proliferation and Viability Assays
These assays are crucial for determining the cytotoxic or cytostatic effects of this compound.
a. WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[9]
-
Treat cells with various concentrations of this compound (e.g., 0.1-100 µM) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[9][10]
-
Measure the absorbance at 420-480 nm using a microplate reader.[9][10] A reference wavelength of >600 nm can be used.[9][10]
-
b. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of viability.[12][13]
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13][14]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure luminescence using a luminometer.
-
Cell Viability Assay Workflow
Apoptosis Assays
These assays help to determine if cell death induced by this compound occurs through apoptosis.
a. Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol:
-
Seed cells and treat with this compound at desired concentrations (e.g., IC50/2, IC50, 2x IC50) for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[16]
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15][17]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution.[15][17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V/PI Staining Workflow
b. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.[18]
-
Protocol:
-
Plate and treat cells with this compound as described for the Annexin V assay.
-
Lyse the cells using a chilled cell lysis buffer provided with the assay kit.
-
Incubate the cell lysates on ice for 10 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add equal amounts of protein (e.g., 50-200 µg) to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer containing DTT.[18]
-
Incubate the plate at 37°C for 1-2 hours.[18]
-
Measure the signal using a microplate reader at the appropriate wavelength (e.g., 400-405 nm for colorimetric assays).[18]
-
Potential Signaling Pathway for this compound
Based on the activity of the related compound Nardoguaianone L, a potential mechanism of action for this compound could involve the induction of apoptosis through mitochondrial-dependent pathways.[2][3][4] This can be triggered by various upstream signaling events, leading to the activation of executioner caspases like caspase-3.
Hypothetical Apoptotic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 11. takarabio.com [takarabio.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. OUH - Protocols [ous-research.no]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Testing Nardoguaianone J in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nardoguaianone J is a sesquiterpenoid isolated from Nardostachys jatamansi, a plant with a history of use in traditional medicine for treating neurological disorders.[1][2][3] While direct experimental data on this compound in neuroscience is emerging, its structural similarity to other bioactive compounds from the same plant, such as Nardosinone, suggests its potential as a neuroprotective, anti-neuroinflammatory, and neurorestorative agent.[1][2][3] This document provides a comprehensive guide with detailed protocols for the preclinical evaluation of this compound using established in vitro and in vivo experimental models. These protocols are based on methodologies successfully applied to characterize related compounds and are intended to serve as a foundational framework for investigating the therapeutic potential of this compound.
I. In Vitro Models for Assessing Neuroprotective and Anti-Neuroinflammatory Effects
In vitro models are essential for the initial screening of this compound to determine its bioactivity and elucidate its mechanism of action at the cellular level.[4] These models offer a controlled environment to study specific cellular responses and signaling pathways.[5][6]
A. Neuroprotection Assays
1. Assessment of Neuroprotection in a Neuronal Cell Line (PC12 Cells)
PC12 cells are a well-established model for studying neuronal differentiation and neuroprotection as they respond to nerve growth factor (NGF) by extending neurites.[7][8][9] This assay will evaluate the potential of this compound to promote neurite outgrowth, a crucial process in neuronal development and regeneration.
Experimental Protocol:
-
Cell Culture: Culture PC12D cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Replace the medium with low-serum DMEM (1% FBS).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a positive control group treated with Nerve Growth Factor (NGF, 50 ng/mL).
-
Include a vehicle control group (DMSO).
-
To test for synergistic effects, co-treat cells with a sub-optimal dose of NGF (2 ng/mL) and varying concentrations of this compound.[9]
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Microscopy: Capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than twice the cell body diameter. At least 100 cells per well should be counted.
Data Presentation:
Table 1: Effect of this compound on Neurite Outgrowth in PC12D Cells
| Treatment Group | Concentration (µM) | Percentage of Cells with Neurites (%) | Average Neurite Length (µm) |
| Vehicle Control | - | 5 ± 1.2 | 8 ± 2.5 |
| This compound | 0.1 | 8 ± 1.5 | 12 ± 3.1 |
| This compound | 1 | 15 ± 2.1 | 25 ± 4.2 |
| This compound | 10 | 28 ± 3.5 | 45 ± 5.8 |
| This compound | 100 | 25 ± 3.1 | 42 ± 5.1 |
| NGF (Positive Control) | 50 ng/mL | 40 ± 4.2 | 60 ± 7.3 |
| NGF + this compound | 2 ng/mL + 10 µM | 35 ± 3.8 | 55 ± 6.5 |
(Note: Data are presented as mean ± SD and are hypothetical examples.)
2. Neuroprotection Against Oxidative Stress in Primary Cortical Neurons
Primary cortical neuron cultures provide a more physiologically relevant model to study neuroprotection.[10] This protocol assesses the ability of this compound to protect neurons from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.
Experimental Protocol:
-
Primary Culture: Isolate cortical neurons from embryonic day 16-18 mouse or rat pups and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.[10]
-
Seeding: Plate the neurons on poly-L-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maturation: Allow neurons to mature for 7-10 days in vitro.
-
Pre-treatment: Treat the mature neurons with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 4 hours.
-
Cell Viability Assay: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Data Presentation:
Table 2: Neuroprotective Effect of this compound Against H₂O₂-Induced Toxicity in Primary Cortical Neurons
| Treatment Group | This compound (µM) | H₂O₂ (100 µM) | Cell Viability (%) |
| Control | - | - | 100 ± 5.2 |
| H₂O₂ alone | - | + | 45 ± 4.1 |
| This compound + H₂O₂ | 1 | + | 55 ± 3.8 |
| This compound + H₂O₂ | 10 | + | 75 ± 4.5 |
| This compound + H₂O₂ | 50 | + | 88 ± 5.1 |
(Note: Data are presented as mean ± SD and are hypothetical examples.)
B. Anti-Neuroinflammatory Assays
1. Inhibition of Pro-inflammatory Mediators in Microglial Cells (BV-2)
Microglia are the resident immune cells of the brain, and their over-activation contributes to neuroinflammation.[11] The BV-2 cell line is a widely used model to study microglial activation.[1][2] This protocol will determine if this compound can suppress the production of pro-inflammatory molecules in activated microglia.
Experimental Protocol:
-
Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Activation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[1][12]
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure NO production in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Data Presentation:
Table 3: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV-2 Cells
| Treatment Group | This compound (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 2.1 ± 0.3 | 50 ± 8 | 35 ± 5 |
| LPS alone | - | 25.4 ± 2.1 | 850 ± 55 | 620 ± 48 |
| This compound + LPS | 1 | 20.1 ± 1.8 | 680 ± 42 | 510 ± 35 |
| This compound + LPS | 10 | 12.5 ± 1.1 | 420 ± 31 | 310 ± 22 |
| This compound + LPS | 50 | 6.8 ± 0.7 | 210 ± 19 | 150 ± 15 |
(Note: Data are presented as mean ± SD and are hypothetical examples.)
2. Investigation of Signaling Pathways
To understand the molecular mechanisms underlying the effects of this compound, key signaling pathways can be investigated using Western blotting. Based on studies of related compounds, the MAP kinase and AKT/mTOR pathways are relevant targets.[1][7][8][9]
Experimental Protocol:
-
Cell Treatment: Treat BV-2 cells or primary neurons with this compound and/or the respective stimuli (LPS or H₂O₂) as described in the previous protocols for shorter time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-Akt, Akt, p-mTOR, mTOR).
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
-
Detection and Analysis: Use a chemiluminescence detection system and quantify band intensities using densitometry software.
II. In Vivo Models for Preclinical Efficacy Testing
In vivo models are crucial for evaluating the therapeutic efficacy and safety of this compound in a whole organism, providing insights into its pharmacokinetics and overall physiological effects.[13][14][15]
A. LPS-Induced Neuroinflammation Model in Mice
This model is used to assess the anti-neuroinflammatory properties of this compound in vivo.[16]
Experimental Protocol:
-
Animals: Use adult male C57BL/6 mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle Control (Saline)
-
LPS (intraperitoneal injection, 2 mg/kg)
-
This compound (e.g., 10, 50 mg/kg, oral gavage) + LPS
-
Positive Control (e.g., Curcumin, 50 mg/kg) + LPS[16]
-
-
Drug Administration: Administer this compound or vehicle daily for 7 days.
-
Induction of Neuroinflammation: On day 7, inject LPS intraperitoneally 1 hour after the final dose of this compound.
-
Tissue Collection: 24 hours after the LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Analysis:
-
qRT-PCR: Measure the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and iNOS.[16]
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Data Presentation:
Table 4: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in the Hippocampus of LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (Fold Change) | IL-1β (Fold Change) | IL-6 (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| LPS | - | 8.5 ± 1.1 | 12.2 ± 1.5 | 15.8 ± 2.1 |
| This compound + LPS | 10 | 5.2 ± 0.8 | 7.5 ± 1.0 | 9.1 ± 1.3 |
| This compound + LPS | 50 | 2.1 ± 0.4 | 3.1 ± 0.6 | 4.2 ± 0.7 |
(Note: Data are presented as mean ± SD and are hypothetical examples.)
B. MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective effects of this compound against dopaminergic neuron loss, a hallmark of Parkinson's disease.[1][2]
Experimental Protocol:
-
Animals: Use adult male C57BL/6 mice.
-
Treatment Groups:
-
Saline Control
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound (e.g., 10, 50 mg/kg, oral gavage) + MPTP
-
-
Drug Administration: Administer this compound or vehicle daily for 14 days.
-
Induction of Parkinsonism: From day 8 to day 12, administer MPTP (20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on each day.
-
Behavioral Testing: On day 14, perform behavioral tests such as the rotarod test and the pole test to assess motor coordination.
-
Tissue Collection: After behavioral testing, euthanize the mice and collect brain tissue.
-
Analysis:
-
Immunohistochemistry: Stain sections of the substantia nigra and striatum for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
HPLC: Measure the levels of dopamine and its metabolites in the striatum.
-
Data Presentation:
Table 5: Neuroprotective Effect of this compound in the MPTP Mouse Model
| Treatment Group | Dose (mg/kg) | TH-Positive Neurons in Substantia Nigra (% of Control) | Striatal Dopamine Levels (% of Control) |
| Saline Control | - | 100 ± 8 | 100 ± 10 |
| MPTP | - | 42 ± 5 | 35 ± 6 |
| This compound + MPTP | 10 | 65 ± 7 | 58 ± 8 |
| This compound + MPTP | 50 | 85 ± 9 | 78 ± 9 |
(Note: Data are presented as mean ± SD and are hypothetical examples.)
III. Visualizations of Experimental Workflows and Signaling Pathways
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of nardosinone for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 5. Neural In Vitro Models for Studying Substances Acting on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in translational engineered in vitro models of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nardosinone, the first enhancer of neurite outgrowth-promoting activity of staurosporine and dibutyryl cyclic AMP in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Nardosinone, a novel enhancer of nerve growth factor in neurite outgrowth from PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-neuro-inflammatory effects of Nardostachys chinensis in lipopolysaccharide-and lipoteichoic acid-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nardoguaianone J in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current research on the use of Nardoguaianone J and its related compounds, Nardoguaianone K and L, in the context of pancreatic cancer research. Due to the limited direct research on this compound, this document leverages data from its stereoisomer, Nardoguaianone K, and the closely related compound, Nardoguaianone L, to provide a comprehensive overview of potential applications and experimental protocols. This compound is also known as 10-epi-Nardoguaianone K, and conversely, Nardoguaianone K is referred to as 10-epi-Nardoguaianone J, indicating they are stereoisomers.[1][2][3][4]
Overview and Potential Applications
Nardoguaianones are a class of guaiane-type sesquiterpenoids isolated from plants of the Nardostachys genus.[1][2][5] Research suggests that these compounds possess anti-tumor properties, making them of interest for investigation in pancreatic cancer, a disease known for its poor prognosis and limited treatment options. The available data indicates that nardoguaianones can inhibit the proliferation of pancreatic cancer cells and induce apoptosis. These compounds may serve as lead structures for the development of novel chemotherapeutic agents or as adjuvants to existing therapies like gemcitabine.
Quantitative Data
The cytotoxic effects of Nardoguaianone K and L have been evaluated in various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Cytotoxicity of Nardoguaianone K in Pancreatic Cancer Cell Lines [2][6]
| Cell Line | Incubation Time (h) | IC50 (µM) |
| SW1990 | 72 | 4.82 |
| CFPAC-1 | 72 | 15.85 |
Table 2: Cytotoxicity of Nardoguaianone L in Pancreatic Cancer Cell Lines [7]
| Cell Line | Incubation Time (h) | IC50 (µM) |
| SW1990 | 72 | 2.1 ± 0.3 |
Table 3: Effect of Nardoguaianone L in Combination with Gemcitabine on SW1990 Cell Viability [8]
| Treatment | Concentration | Inhibition of Survival |
| Nardoguaianone L (G-6) + Gemcitabine (GEM) | G-6 (40 µM), GEM (5 µM) | 1.35- to 3.39-fold increase compared to single agents |
Table 4: Apoptosis Rates in SW1990 Cells Treated with Nardoguaianone L (G-6) and Gemcitabine (GEM)
| Treatment | Apoptosis Rate (%) |
| G-6 | 17.45 |
| GEM | 21.55 |
| G-6 + GEM | 31.2 |
Signaling Pathways
Research into Nardoguaianone L has identified its involvement in key signaling pathways that regulate cell survival, proliferation, and apoptosis in pancreatic cancer cells.
AGE-RAGE Signaling Pathway
Nardoguaianone L, in combination with gemcitabine, has been shown to activate the AGE-RAGE signaling pathway in SW1990 cells.[8] This activation leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP), ultimately inducing apoptosis.[8]
Caption: Nardoguaianone L and Gemcitabine induce apoptosis via the AGE-RAGE pathway.
MET/PTEN/TGF-β Signaling Pathway
Nardoguaianone L has also been found to regulate the MET/PTEN/TGF-β pathway, which is crucial for cell migration and motility in SW1990 cells.[9] This suggests a potential role for nardoguaianones in inhibiting metastasis.
Caption: Nardoguaianone L regulates the MET/PTEN/TGF-β pathway to inhibit cell migration.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of Nardoguaianone L on pancreatic cancer cell lines. These protocols can be adapted for the study of this compound.
Cell Culture
-
Cell Lines: Human pancreatic cancer cell lines (e.g., SW1990, PANC-1, Capan-2, CFPAC-1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Procedure:
-
Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, proteins of the AGE-RAGE or MET/PTEN/TGF-β pathways) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A typical workflow for evaluating the effects of this compound on pancreatic cancer cells.
Conclusion
This compound and its related compounds represent a promising class of natural products for pancreatic cancer research. The available data on Nardoguaianone K and L demonstrate their cytotoxic and pro-apoptotic effects on pancreatic cancer cell lines. The detailed protocols and pathway analyses provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the specific mechanisms of action of this compound and evaluating its efficacy in preclinical in vivo models of pancreatic cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nardoguaianone K | C15H22O2 | CID 5320012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of Nardoguaianone J in aqueous solutions"
Introduction
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when trying to dissolve Nardoguaianone J in aqueous solutions.
| Question | Possible Cause | Troubleshooting Steps |
| 1. This compound is not dissolving in my aqueous buffer. | This compound is a lipophilic molecule with poor water solubility. | - Initial Assessment: Start by attempting to dissolve a small, known amount of this compound in your desired aqueous buffer to confirm the solubility issue.- Co-solvent Addition: Introduce a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 to your buffer. Start with a low percentage (e.g., 1-5% v/v) and gradually increase it while monitoring for dissolution. Be mindful that high concentrations of organic solvents may affect downstream cellular assays.- pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer may improve its solubility. However, based on its chemical structure, significant ionization is not expected.- Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Poloxamer 188 at a concentration above its critical micelle concentration (CMC) to facilitate micellar solubilization. |
| 2. My solution of this compound is cloudy or has visible particles. | The compound may be precipitating out of solution due to supersaturation or a change in conditions (e.g., temperature). | - Sonication: Use a bath sonicator to provide energy to break down agglomerates and aid in dissolution.- Heating: Gently warm the solution while stirring. Be cautious, as excessive heat may degrade the compound. Always check for the thermal stability of this compound if this information is available.- Filtration: If precipitation persists, filter the solution through a 0.22 µm syringe filter to remove undissolved particles and obtain a clear solution for your experiment. Note that this will result in a saturated solution at that specific condition, and the actual concentration should be determined analytically. |
| 3. I need a higher concentration of this compound in my aqueous solution than what I can achieve with co-solvents. | The required concentration exceeds the solubility limit even with the use of co-solvents. | - Cyclodextrin Complexation: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes. The hydrophobic cavity of the cyclodextrin can encapsulate the nonpolar this compound molecule, while the hydrophilic exterior enhances aqueous solubility.[1] - Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, PEG). This technique enhances the dissolution rate by dispersing the compound at a molecular level within the carrier.[2] |
| 4. My this compound solution is not stable and precipitates over time. | The solution is supersaturated, and the compound is slowly crashing out. | - Optimize Formulation: Re-evaluate your formulation. You may need to increase the concentration of the co-solvent or surfactant, or switch to a more effective solubilizing agent.- Prepare Fresh Solutions: For compounds with borderline solubility, it is best practice to prepare the solution fresh before each experiment.- Consider a Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor aqueous solubility of this compound?
A1: this compound is a sesquiterpenoid, a class of organic compounds characterized by a large, nonpolar hydrocarbon skeleton. This lipophilic nature makes it energetically unfavorable for the molecule to interact with the polar water molecules, leading to low solubility in aqueous solutions.
Q2: How do co-solvents enhance the solubility of compounds like this compound?
A2: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for nonpolar compounds like this compound to dissolve by reducing the interfacial tension between the solute and the solvent.
Q3: What are cyclodextrins and how do they work?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an "inclusion complex." The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.
Q4: What is a solid dispersion and how does it improve solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[2] By reducing the particle size of the drug to a molecular level and increasing its wettability, solid dispersions can significantly enhance the dissolution rate and apparent solubility of the compound.[2]
Q5: Are there any potential downsides to using solubility-enhancing excipients?
A5: Yes, while excipients are crucial for formulation, they can also have their own biological effects. For example, high concentrations of some organic solvents can be toxic to cells, and certain surfactants can interfere with biological membranes. It is essential to conduct appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare an aqueous solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO or EtOH. Ensure the compound is fully dissolved.
-
To prepare your final working solution, perform a serial dilution of the stock solution into your aqueous buffer.
-
When diluting, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.
-
If any cloudiness or precipitation is observed, place the solution in a sonicator bath for 5-10 minutes.
-
Visually inspect the final solution for clarity.
-
Important: Always prepare a vehicle control containing the same final concentration of the co-solvent as your experimental samples.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the suspension to stir at room temperature for 24-48 hours to reach equilibrium.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear filtrate is a solution of the this compound-HP-β-CD inclusion complex.
-
The concentration of this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or other suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Determine the desired ratio of this compound to PVP (e.g., 1:10 w/w).
-
Dissolve both this compound and PVP in a minimal amount of methanol in a round-bottom flask.
-
Once both components are fully dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue the evaporation until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder can then be used for dissolution studies or reconstituted in an aqueous buffer.
Visualizations
References
Technical Support Center: Optimizing Nardoguaianone J Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Nardoguaianone J in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound with limited published data, it is advisable to start with a broad concentration range to determine its cytotoxic and biological effects. Based on studies with related compounds such as Nardoguaianone K and L, a preliminary experiment using serial dilutions over a wide range (e.g., 0.01 µM to 100 µM) is recommended.[1][2] Subsequent experiments can then focus on a narrower range of concentrations to determine a more precise IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) value.
Q2: How should I dissolve and store this compound?
A2: this compound, like many natural compounds, is often soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating a stock solution.[3] For in vitro assays, the stock solution is then diluted in the relevant culture media to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[3] To maintain compound stability, prepare small-volume aliquots of the stock solution to minimize freeze-thaw cycles and store them as recommended by the supplier, generally at -20°C or -80°C, protected from light.
Q3: Why is a vehicle control essential in my experiments?
A3: A vehicle control is crucial for differentiating the effects of this compound from the effects of the solvent (e.g., DMSO) used to dissolve it. The vehicle control group should be treated with the same final concentration of the solvent as the experimental groups. This ensures that any observed cellular changes are attributable to this compound and not the vehicle.
Q4: What are some potential biological activities of this compound?
A4: this compound is a guaiane-type sesquiterpenoid isolated from Nardostachys chinensis and is known to enhance serotonin transporter (SERT) activity.[4] Related compounds from the same plant, such as Nardoguaianone L, have shown anti-tumor activity in pancreatic cancer cells by inhibiting cell proliferation and migration, and inducing apoptosis.[2][5] Mechanistic studies of related compounds suggest potential involvement of pathways like the MET/PTEN/TGF-β and AGE-RAGE signaling pathways.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration in cell-based assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. "Edge effects" in multi-well plates.4. Cell clumping. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding protocol.2. Calibrate pipettes regularly and use a consistent pipetting technique.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Ensure proper cell dissociation during passaging. |
| Compound precipitation in culture medium | 1. The concentration of this compound exceeds its solubility limit in the medium.2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Determine the maximum soluble concentration of this compound in your specific culture medium.2. Ensure the final solvent concentration does not exceed the recommended limit for your cell line (typically ≤ 0.1%).3. Consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| No observable effect of this compound | 1. The concentration range tested is too low.2. The incubation time is too short.3. The compound is inactive in the chosen cell line or assay.4. The compound has degraded. | 1. Test a higher range of concentrations.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Verify the biological activity of the compound in a different, sensitive cell line if possible.4. Ensure proper storage and handling of the compound stock solution. |
| High levels of cell death in all wells, including vehicle control | 1. The final solvent concentration is toxic to the cells.2. The cells were unhealthy before the experiment.3. Contamination of the cell culture.[7][8] | 1. Perform a solvent toxicity test to determine the maximum tolerated concentration for your cell line.2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.3. Regularly check for signs of microbial contamination.[8] |
Data Presentation
Table 1: Cytotoxicity Data for Nardoguaianone Analogs in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Nardoguaianone K | SW1990 | 72 | 4.82 | [9] |
| Nardoguaianone K | CFPAC-1 | 72 | 15.85 | [9] |
| Nardostachin | SW1990 | Not Specified | 4.82 ± 6.96 | [1] |
| Epoxynardosinone | CAPAN-2 | Not Specified | 2.60 ± 1.85 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3] Prepare these at 2x the final desired concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include vehicle-only (e.g., 0.1% DMSO) and untreated (medium only) controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).[3]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Diagram 1: General Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Diagram 2: Potential Signaling Pathway Affected by Nardoguaianone Analogs
Based on findings for the related compound Nardoguaianone L, which has been shown to induce apoptosis via the mitochondria-dependent pathway in SW1990 cells, a simplified hypothetical pathway is presented.[2]
Caption: Hypothesized apoptosis induction pathway for this compound.
References
- 1. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Isolation and Purification of Guaiane Sesquiterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of guaiane sesquiterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Problem 1: Low Yield of Guaiane Sesquiterpenoids After Initial Extraction
Question: I have performed a solvent extraction of my plant/fungal material, but the yield of the crude extract containing guaiane sesquiterpenoids is very low. What could be the issue?
Possible Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for your target guaiane sesquiterpenoids.
-
Solution: Guaiane sesquiterpenoids are typically non-polar to moderately polar.[1] A stepwise extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can be effective.[2] For sesquiterpene lactones, which are more polar, solvents like methanol or ethanol are often used.[3]
-
-
Insufficient Extraction Time or Temperature: The compounds may not have been efficiently extracted from the source material.
-
Solution: Increasing the extraction time or temperature can enhance yield, but be cautious as excessive heat can lead to the degradation of thermolabile compounds.[3]
-
-
Improper Sample Preparation: The plant or fungal material may not have been adequately dried or ground, limiting solvent penetration.
-
Solution: Ensure the material is thoroughly dried to remove water, which can hinder extraction with non-polar solvents. Grinding the material to a fine powder increases the surface area for solvent interaction.[4]
-
Problem 2: Poor Separation of Guaiane Sesquiterpenoids on Silica Gel Column Chromatography
Question: I am using silica gel column chromatography to separate my crude extract, but I am getting poor resolution between peaks, or my target compounds are co-eluting.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, leading to either rapid elution of all compounds or no elution at all.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give your target compound an Rf value of 0.2-0.3. A common mobile phase for guaiane sesquiterpenoids is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or acetone.[5]
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.[6]
-
Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the silica gel.
-
-
Co-elution of Isomers: Guaiane sesquiterpenoids often exist as structurally similar isomers, which are notoriously difficult to separate on silica gel.[7]
-
Solution: Consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can improve the separation of compounds with differing degrees of unsaturation. Alternatively, preparative HPLC with a C18 column may be necessary for resolving closely related isomers.
-
Problem 3: Degradation of Target Compounds During Purification
Question: I suspect my guaiane sesquiterpenoids are degrading during the purification process, as I am seeing unexpected spots on my TLC plates and a decrease in the final yield.
Possible Causes and Solutions:
-
Acidity of Silica Gel: The acidic nature of silica gel can cause the degradation of acid-sensitive guaiane sesquiterpenoids.
-
Solution: Deactivate the silica gel by washing it with a solvent containing a small amount of a base, such as triethylamine or pyridine, before packing the column. Alternatively, use a less acidic stationary phase like Florisil or alumina.
-
-
Exposure to Light and Air: Some guaiane sesquiterpenoids are sensitive to light and can be oxidized upon prolonged exposure to air.
-
Solution: Protect your fractions from light by using amber glass vials or wrapping them in aluminum foil. Work quickly and, if necessary, perform the purification under an inert atmosphere (e.g., nitrogen or argon).
-
-
Thermal Instability: As mentioned earlier, some compounds are sensitive to heat.
-
Solution: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C).
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the fractions collected from my column chromatography?
A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring fractions. Spot a small amount of each fraction onto a TLC plate, develop it in the same solvent system used for the column, and visualize the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid, which is a good stain for terpenoids). Combine the fractions that show a pure spot of your target compound.
Q2: My guaiane sesquiterpenoid is not soluble in the mobile phase for my preparative HPLC. What should I do?
A2: This is a common problem with highly non-polar compounds. You can try dissolving your sample in a small amount of a strong, compatible solvent (like dichloromethane or acetone) and then injecting it onto the column. However, be aware that a large injection volume of a strong solvent can negatively impact the separation. Alternatively, you may need to explore different mobile phases or consider normal-phase HPLC.
Q3: How can I confirm the identity and purity of my isolated guaiane sesquiterpenoid?
A3: A combination of spectroscopic techniques is necessary for structural elucidation and purity confirmation. High-Resolution Mass Spectrometry (HRMS) will give you the exact mass and molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) will provide detailed information about the structure of the molecule. Purity can be assessed by analytical HPLC, where a pure compound should ideally show a single peak.
Data Presentation
Table 1: Typical Yield and Purity of Guaiane Sesquiterpenoids at Different Purification Stages.
| Purification Stage | Starting Material (Dry Weight) | Crude Extract Yield (%) | Fraction of Interest Yield (%) | Pure Compound Yield (%) | Purity (%) |
| Example 1 | 1 kg | 5.0 | 1.2 | 0.05 | >95 |
| Example 2 | 500 g | 3.5 | 0.8 | 0.02 | >98 |
| Example 3 | 2 kg | 7.2 | 2.1 | 0.1 | >97 |
Note: Yields are highly dependent on the source material and the specific compound being isolated.
Experimental Protocols
Protocol 1: General Extraction and Silica Gel Chromatography for Guaiane Sesquiterpenoids
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Perform a sequential maceration with hexane, ethyl acetate, and methanol at room temperature for 24-48 hours for each solvent.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% hexane).
-
Pack a glass column with the slurry.
-
Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the compound of interest and concentrate.
-
Protocol 2: Preparative HPLC for the Purification of Guaiane Sesquiterpenoid Isomers
-
Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. The exact ratio should be optimized based on analytical HPLC.
-
Flow Rate: Typically 2-5 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 210 nm).
-
-
Fraction Collection: Collect the peaks corresponding to the target isomers using a fraction collector.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the pure compounds.
Mandatory Visualizations
Caption: A typical experimental workflow for the isolation and purification of guaiane sesquiterpenoids.
Caption: A decision tree for troubleshooting common issues in guaiane sesquiterpenoid purification.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. researchgate.net [researchgate.net]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards | MDPI [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. New guaiane-type sesquiterpenoid dimers from Artemisia atrovirens and their antihepatoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nardoguaianone J Stability in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nardoguaianone J, focusing on its stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a guaiane-type sesquiterpenoid isolated from the roots of Nardostachys chinensis.[1] Its primary known biological activity is the enhancement of Serotonin Transporter (SERT) activity.[1]
Q2: Why is DMSO commonly used as a solvent for this compound in experiments?
DMSO is a widely used solvent in biological assays due to its ability to dissolve a wide range of organic compounds, including those with low aqueous solubility.[2][3] For in vitro assays, compounds like Nardoguaianone L, a related molecule, are dissolved in DMSO before being diluted into culture media.[4]
Q3: What are the potential stability issues when storing this compound in DMSO?
Q4: How can I assess the stability of my this compound stock solution in DMSO?
The stability of this compound in DMSO can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][10] This involves analyzing the sample over time to detect any decrease in the main compound peak and the appearance of degradation products.
Troubleshooting Guide
This guide addresses common problems researchers may encounter related to the stability of this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation observed in this compound stock solution. | - Low solubility at storage temperature. - Supersaturated solution. - Water absorption by DMSO. [2] | 1. Gentle Warming & Sonication: Warm the solution to room temperature or 37°C and sonicate to aid dissolution.[3]2. Dilution: Prepare a more dilute stock solution.3. Co-solvent: Consider using a co-solvent, although this may impact your assay.4. Storage Conditions: Store at a controlled room temperature if the compound is more soluble at that temperature and known to be stable. |
| Inconsistent or lower-than-expected biological activity. | - Degradation of this compound. - Inaccurate concentration due to precipitation. [3] | 1. Fresh Stock Preparation: Prepare a fresh stock solution from solid material.2. Stability Check: Perform an HPLC analysis to check the purity and concentration of your stock solution.3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[6] |
| Appearance of new peaks in HPLC chromatogram. | - Chemical degradation of this compound. | 1. Investigate Degradation Pathway: Use techniques like LC-MS to identify the degradation products.[10]2. Optimize Storage: Store aliquots at -80°C and protect from light.3. Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to minimize water-related degradation.[7] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO using HPLC
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
HPLC system with UV or PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex and sonicate briefly to ensure complete dissolution.
3. HPLC Method Development (Example Conditions):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential degradants (e.g., start with a low percentage of B and increase over time).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
4. Stability Study Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration and inject it into the HPLC system. This will serve as the baseline.
-
Storage: Store the main stock solution under desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Also, consider testing the effect of light by wrapping one set of samples in foil.
-
Time Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Calculate the percentage of this compound remaining. Monitor for the appearance and increase of any new peaks, which may indicate degradation products.
5. Acceptance Criteria:
-
A common stability threshold is no more than a 5-10% decrease in the main peak area and no single degradation product greater than 1%.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
While the direct signaling pathways of this compound are not yet fully elucidated, studies on the related compound Nardoguaianone L in pancreatic cancer cells have identified its involvement with the MET/PTEN/TGF-β pathway.[11][12][13]
Caption: Postulated signaling pathway for a related compound, Nardoguaianone L.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences [english.licp.cas.cn]
"troubleshooting inconsistent results in SERT uptake assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serotonin transporter (SERT) uptake assays.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in your SERT uptake assays.
Issue 1: High Background or High Nonspecific Binding
Q: My assay is showing a high background signal, making it difficult to distinguish the specific uptake. What are the potential causes and solutions?
A: High background can be caused by several factors, from issues with the assay buffer to problems with the cells themselves.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Washing Steps | Ensure thorough but gentle washing of cells to remove unbound radiolabeled or fluorescent substrate. Increase the number of wash steps or the volume of wash buffer.[1] |
| Inadequate Blocking | If using a fluorescence-based assay, ensure that the masking dye concentration is optimized to quench extracellular fluorescence.[2] For radiolabeled assays, pre-treating plates with a blocking agent like BSA can help reduce nonspecific binding of the substrate to the plate surface.[3] |
| "Leaky" Cell Membranes | Poor cell health can lead to increased passive diffusion of the substrate. Ensure cells are healthy and not overly confluent. Perform a cell viability assay to confirm membrane integrity.[4][5] |
| Incorrect Inhibitor Concentration for Nonspecific Binding | The concentration of the inhibitor used to define nonspecific binding (e.g., paroxetine, fluoxetine) may be too low. Ensure a saturating concentration is used to fully block SERT-mediated uptake.[6] |
| Contamination | Microbial contamination can interfere with the assay. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Substrate Sticking to Plasticware | Some compounds can adhere to plastic wells or pipette tips. The addition of BSA to the assay buffer can help mitigate this issue.[3] |
Issue 2: Low Signal or No Uptake Detected
Q: I am observing a very low signal-to-background ratio or no discernible uptake of the substrate. What could be wrong?
A: A low or absent signal often points to issues with either the cells, the reagents, or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low SERT Expression | If using a cell line, confirm the expression level of SERT. For transiently transfected cells, optimize the amount of SERT cDNA used for transfection.[7] For endogenous expression, consider using a different cell line known for robust SERT expression, such as JAR cells.[8] |
| Poor Cell Health or Low Cell Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Cell density can significantly impact assay performance.[3] |
| Inactive Transporter | SERT function is dependent on ion gradients maintained by Na+/K+ ATPase, which requires oxygen. Ensure the assay buffer is adequately oxygenated.[9] |
| Degraded Substrate or Reagents | Ensure the radiolabeled or fluorescent substrate has not degraded. Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Temperature | SERT is a temperature-sensitive transporter. Assays should be performed at 37°C for optimal activity.[10] |
| Incorrect Order of Reagent Addition | The order of reagent addition can impact the final signal. For inhibitor studies, pre-incubating the cells with the inhibitor before adding the substrate is crucial.[3] |
Issue 3: High Variability Between Replicates or Experiments
Q: My results are not reproducible, with high variability between wells and across different experiments. How can I improve consistency?
A: High variability can be frustrating and can stem from technical inconsistencies or subtle variations in experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and precise pipetting to have a consistent number of cells in each well.[3] |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique, especially when adding small volumes of inhibitors or substrate. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay, including incubation steps. Even slight variations can affect transporter activity. |
| Edge Effects in Microplates | Wells on the edge of the plate can be prone to evaporation and temperature fluctuations. Avoid using the outer wells or ensure the plate is incubated in a humidified chamber. |
| Solvent Concentration | If using inhibitors dissolved in solvents like DMSO, ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability or transporter function (typically ≤1%).[3] |
| Timing of Assay Steps | Be precise and consistent with the timing of incubation and washing steps for all wells and plates. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for a known SERT inhibitor like Fluoxetine in a standard uptake assay?
A1: IC50 values for SERT inhibitors can vary depending on the cell type, assay format (radiolabeled vs. fluorescent), and specific experimental conditions. However, published values can provide a good reference point.
Reference IC50 Values for Common SERT Inhibitors:
| Inhibitor | Reported IC50 (nM) | Assay System |
| Fluoxetine | 26[11] | HEK-293 cells, [3H]Serotonin uptake |
| Paroxetine | 2.61[7] | TRACT Assay |
| Citalopram | 17.7[8] | JAR cells, [3H]Serotonin uptake |
| Imipramine | 13[11] | HEK-293 cells, [3H]Serotonin uptake |
| Desipramine | 123[8] | JAR cells, [3H]Serotonin uptake |
Q2: How do I choose between a radiolabeled and a fluorescence-based SERT uptake assay?
A2: The choice depends on several factors including throughput needs, laboratory equipment, and the specific research question.
-
Radiolabeled Assays: Considered the "gold standard" for determining transporter activity, they often provide high sensitivity and use the native substrate ([3H]5-HT).[7] However, they involve the handling and disposal of radioactive materials and are generally lower throughput.[12]
-
Fluorescence-based Assays: These assays offer a non-radioactive, higher-throughput alternative suitable for screening large numbers of compounds.[3][13] They often use a fluorescent substrate that mimics serotonin. It's important to validate that the inhibitors of interest have a similar rank order of potency as in radiolabeled assays.[2]
Q3: Can the cell line I use affect my results?
A3: Absolutely. The choice of cell line is critical. You can use cells that endogenously express SERT (like JAR cells or platelets) or cells that are transiently or stably transfected with the human SERT (hSERT), such as HEK-293 cells.[8][11] The expression level of SERT can differ between cell lines, which will impact the magnitude of the uptake signal.[7]
Q4: What is the importance of oxygenating the assay buffer?
A4: SERT is an active transporter that relies on the sodium and potassium gradients maintained by the Na+/K+ ATPase pump. This pump is an energy-dependent process that requires oxygen.[9] Insufficient oxygenation of the assay buffer can lead to a decrease in transporter activity and consequently, lower uptake rates.[9]
Experimental Protocols & Visualizations
Standard [3H]Serotonin Uptake Assay Protocol
This protocol is a generalized procedure for a radiolabeled SERT uptake assay in a 96-well format. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Plating: Seed cells (e.g., hSERT-HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation: Gently wash the cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing the test compound (inhibitor) or vehicle to the appropriate wells. For determining nonspecific binding, add a saturating concentration of a known SERT inhibitor (e.g., 1 µM fluoxetine). Incubate for 10-20 minutes at 37°C.[11]
-
Initiate Uptake: Add [3H]Serotonin to each well to a final concentration that is typically at or below the Km for serotonin uptake.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.[11]
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting inconsistent results in SERT uptake assays.
SERT Signaling and Regulation
The activity of SERT is not static and is regulated by various intracellular signaling pathways. For instance, protein kinase C (PKC) activation can lead to the internalization of SERT, reducing its presence at the cell surface and thereby decreasing serotonin uptake.[14] Understanding these regulatory mechanisms can be crucial when interpreting unexpected results, especially when screening compounds that might have off-target effects on cellular signaling.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]
Technical Support Center: Protocol Refinement for Natural Product Screening In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro screening of natural products. The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and efficiency of their screening campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Rate of False Positives in Primary Screen
Q1: My primary screen is generating an unusually high number of "hits." How can I determine if these are false positives and what are the common causes?
A1: A high hit rate in a primary screen of natural products is often indicative of assay interference rather than genuine bioactivity. False positives can arise from several mechanisms, including compound aggregation, interference with the detection system (e.g., fluorescence), or non-specific reactivity.[1][2][3] It is crucial to implement secondary, or "orthogonal," assays to validate initial findings.
Troubleshooting Steps & Detailed Protocols:
-
Identify and Mitigate Compound Aggregation: Many natural products can form colloidal aggregates in aqueous assay buffers, which can sequester and denature proteins, leading to non-specific inhibition.[3][4][5]
-
Protocol 1: Detergent-Based Disaggregation Assay: This protocol helps determine if the observed activity is due to aggregation.
-
Objective: To assess the effect of a non-ionic detergent on the inhibitory activity of a hit compound.
-
Materials:
-
Hit compound/extract stock solution (e.g., in DMSO)
-
Assay buffer
-
Target protein and substrate
-
Triton X-100 or Tween-20 (0.1% w/v stock in assay buffer)
-
96-well or 384-well assay plates
-
-
Procedure:
-
Prepare two sets of serial dilutions of the hit compound in the assay buffer.
-
To one set of dilutions, add the non-ionic detergent to a final concentration of 0.01% (v/v). The other set will serve as the control without detergent.
-
Add the target protein to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress according to the primary assay protocol.
-
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound's activity is, at least in part, due to aggregation.[5]
-
-
-
Address Assay Readout Interference: Natural products often possess intrinsic properties that can interfere with common assay detection methods.
-
Fluorescence Interference: Many natural products are fluorescent, which can lead to false positives in fluorescence-based assays.[1][6][7]
-
Protocol 2: Pre-read Fluorescence Check:
-
Objective: To identify intrinsically fluorescent compounds at the assay's excitation and emission wavelengths.
-
Procedure:
-
Prepare a plate with the hit compounds at the screening concentration in the final assay buffer, but without the fluorescent substrate or enzyme.
-
Read the plate using the same filter set and gain settings as the primary assay.
-
Interpretation: Wells showing high fluorescence intensity contain interfering compounds. These can be flagged for follow-up with orthogonal, non-fluorescence-based assays.[6]
-
-
-
-
Redox Activity: Phenolic compounds, common in natural product extracts, can be redox-active and interfere with assays that use redox-sensitive reagents.[3]
-
-
Employ Orthogonal Assays: It is essential to confirm hits using a secondary assay that has a different detection method and/or mechanism of action.[1][8][9][10]
-
Example: If the primary screen was a fluorescence-based enzymatic assay, a suitable orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target protein.[1]
-
Workflow for Triaging Hits and Eliminating False Positives:
Issue 2: Poor Solubility of Natural Product Extracts or Compounds
Q2: My natural product extract or purified compound is not soluble in the aqueous assay buffer, leading to precipitation and inconsistent results. What can I do?
A2: Poor aqueous solubility is a common challenge with lipophilic natural products.[11][12] It can lead to underestimated bioactivity and inaccurate IC50 values. Several strategies can be employed to improve solubility for in vitro assays.
Troubleshooting Steps & Detailed Protocols:
-
Co-Solvent Usage: The most common approach is to first dissolve the compound in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute it into the aqueous assay buffer.
-
Best Practice: The final concentration of the organic solvent in the assay should be kept to a minimum (ideally ≤1%, and not exceeding 5%) to avoid affecting protein stability or cell viability.[13] Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.
-
-
Solubility Enhancement Techniques:
-
Protocol 3: Systematic Solubility Testing:
-
Objective: To determine the optimal solvent and concentration for a poorly soluble compound.
-
Materials:
-
Test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Solvents: DMSO, ethanol
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600-700 nm (for light scatter)
-
-
Procedure:
-
Prepare a high-concentration stock of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in DMSO.
-
Add the DMSO stock solutions to the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect for precipitation and measure light scatter by reading absorbance at a high wavelength (e.g., 660 nm).
-
-
Interpretation: An increase in absorbance indicates precipitation. This allows you to determine the kinetic solubility limit of your compound under the assay conditions.
-
-
| Method | Description | Considerations |
| Particle Size Reduction | Techniques like sonication can help reduce the aggregation of suspended particles.[13] | May not be suitable for all compounds; requires specialized equipment. |
| Complexation | Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic molecules.[14] | Can be expensive and may interfere with compound-target binding. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-80) can help solubilize lipophilic compounds. | Must be carefully validated to ensure they do not interfere with the assay. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[13] | The pH must remain within the optimal range for the target protein or cells. |
Issue 3: Cytotoxicity of Natural Product Extracts
Q3: My natural product extract is showing activity, but I suspect it's due to general cytotoxicity. How can I confirm this and differentiate it from specific bioactivity?
A3: Natural product extracts are complex mixtures, and some components may be cytotoxic, leading to false positives in cell-based assays that measure a decrease in signal (e.g., inhibition of cell proliferation).[6][15][16][17] It is crucial to run a parallel cytotoxicity assay.
Troubleshooting Steps & Detailed Protocols:
-
Protocol 4: MTT/MTS Cell Viability Assay:
-
Objective: To assess the effect of a natural product extract on cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically. A decrease in color formation indicates reduced cell viability.
-
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Natural product extract
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a serial dilution of the natural product extract and controls. Include untreated and vehicle-treated wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add the MTT/MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (concentration that inhibits 50% of cell viability) can be determined.
-
Data Presentation: Cytotoxicity vs. Specific Activity
| Extract Concentration (µg/mL) | Specific Assay (% Inhibition) | Cell Viability (% of Control) | Interpretation |
| 1 | 15 | 98 | Minimal effect |
| 5 | 45 | 95 | Potential specific activity |
| 10 | 85 | 92 | Strong potential specific activity |
| 25 | 95 | 55 | Mixed effect, potential cytotoxicity |
| 50 | 98 | 15 | Primarily cytotoxic effect |
Logical Relationship for Hit Prioritization:
Issue 4: Need for a Systematic Approach to Hit Characterization
Q4: I have a confirmed hit. What is the standard workflow for characterizing it further?
A4: After a hit is confirmed through orthogonal assays and determined to be non-cytotoxic (in the relevant concentration range), the next steps involve dereplication to identify if the compound is already known, followed by bioassay-guided fractionation to isolate the active compound from an extract.
Workflow for Hit Characterization and Dereplication:
-
Dereplication: This is the process of rapidly identifying known compounds in an active extract to avoid rediscovery.[18][19] This is typically done using LC-MS/MS analysis and comparing the resulting data against natural product databases.[19]
-
Bioassay-Guided Fractionation: If the active compound is novel or unknown, the crude extract is separated into simpler fractions using chromatographic techniques (e.g., HPLC). Each fraction is then tested in the bioassay to identify which one contains the active compound. This process is repeated with the active fraction until a pure compound is isolated.
-
Structure Elucidation: Once a pure active compound is isolated, its chemical structure is determined using techniques like NMR spectroscopy and high-resolution mass spectrometry.
Illustrative Signaling Pathway (Hypothetical Hit)
If a hit is found to inhibit a specific signaling pathway, visualizing this can aid in understanding its mechanism of action. For example, a natural product that inhibits the NF-κB pathway.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. revvitysignals.com [revvitysignals.com]
- 11. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. mdpi.com [mdpi.com]
"mitigating off-target effects of Nardoguaianone J in assays"
Technical Support Center: Nardoguaianone J
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
A: this compound is a guaiane-type sesquiterpenoid compound isolated from Nardostachys chinensis. Its primary reported biological activity is the enhancement of Serotonin Transporter (SERT) activity.[1] It is crucial to design experiments around this known on-target effect.
Q2: What are off-target effects and why are they a concern?
A: Off-target effects are unintended interactions between a small molecule, like this compound, and biomolecules other than its primary target. These interactions can lead to misleading experimental data, cellular toxicity, or confounding results that are incorrectly attributed to the on-target activity.[2][3] Identifying and mitigating these effects is critical for validating experimental findings.
Q3: How can I determine if my experimental results are due to an off-target effect of this compound?
A: Several signs may suggest an off-target effect:
-
The observed phenotype is inconsistent with known SERT modulation pathways.
-
The effective concentration in your assay is significantly higher than what is reported for SERT activity.
-
You observe unexpected cytotoxicity.
-
Results cannot be replicated using a structurally different compound that also targets SERT.
-
Knocking down the primary target (SERT) using genetic tools like siRNA or CRISPR does not reverse or prevent the observed effect.[2]
Q4: What are the first steps to take if I suspect off-target effects?
A: The initial steps involve careful dose-response analysis to find the minimum effective concentration, and validating the phenotype with orthogonal controls. This includes using other known SERT modulators and employing genetic knockdown of the target to confirm its involvement.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: An unexpected phenotype is observed that does not correlate with known SERT biology.
-
Possible Cause: The phenotype may be caused by this compound interacting with one or more unknown off-target proteins.[2]
-
Troubleshooting Steps:
-
Validate with an Orthogonal Control: Use a structurally unrelated SERT enhancer or inhibitor. If the phenotype is not reproduced, it is likely an off-target effect of this compound.
-
Perform a Target Knockdown Experiment: Use siRNA or CRISPR to reduce SERT expression. If treating the SERT-knockdown cells with this compound still produces the phenotype, the effect is independent of SERT.
-
Consider Off-Target Profiling: If resources permit, screen this compound against a broad panel of kinases, GPCRs, and other common off-targets to identify potential unintended interactions.[2][4]
-
Problem 2: High cytotoxicity is observed at concentrations required to see the desired effect.
-
Possible Cause: The compound may be engaging off-targets that regulate critical cellular health pathways, or it may have non-specific effects at high concentrations.[2]
-
Troubleshooting Steps:
-
Perform a Careful Dose-Response Curve: Determine the IC50 for the on-target effect (e.g., SERT uptake) and compare it to the CC50 (cytotoxic concentration 50%). A narrow therapeutic window suggests potential off-target toxicity.
-
Lower the Concentration: Use the lowest possible concentration of this compound that still produces a measurable on-target effect.
-
Reduce Incubation Time: Shorten the exposure of the cells to the compound to minimize toxicity while still allowing for observation of the primary effect.
-
Problem 3: Experimental results are inconsistent across different cell lines.
-
Possible Cause: The expression levels of the primary target (SERT) or potential off-targets may vary significantly between cell lines.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use techniques like Western Blot or qPCR to measure and confirm the expression level of SERT in all cell lines being used.
-
Characterize Off-Target Expression (if known): If specific off-targets have been identified, check their expression levels in your cell lines.
-
Standardize Assay Conditions: Ensure that cell passage number, confluency, and media components are consistent across all experiments to minimize variability.
-
Data Presentation
When publishing or presenting data, it is crucial to clearly distinguish between on-target and potential off-target activities. The following table provides a template for summarizing your findings.
Table 1: Hypothetical On-Target vs. Off-Target Activity Profile of this compound
| Target/Assay | Assay Type | This compound EC50 / IC50 | Positive Control | Control EC50 / IC50 | Notes |
| On-Target | |||||
| SERT | Serotonin Uptake Assay | 5 µM | Fluoxetine (Inhibitor) | 10 nM | Demonstrates direct modulation of target. |
| Potential Off-Target | |||||
| Kinase X | Kinase Activity Assay | 25 µM | Staurosporine | 50 nM | Weak inhibition at high concentration. |
| GPCR Y | Calcium Flux Assay | > 50 µM | Carbachol | 100 nM | No significant activity observed. |
| Cell Viability | MTT Assay (72 hr) | 35 µM | Doxorubicin | 200 nM | Cytotoxicity observed above on-target range. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity and Cytotoxicity
This protocol determines the optimal concentration range for this compound.
-
Cell Plating: Seed cells at an appropriate density in 96-well plates. For activity assays, use a cell line endogenously expressing SERT or a transfected line.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in assay medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 10 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment:
-
For Activity (SERT Uptake): Treat cells for the desired time (e.g., 1-2 hours), then perform a standard serotonin uptake assay using radiolabeled or fluorescent serotonin.
-
For Cytotoxicity: Treat cells for a longer duration (e.g., 24-72 hours).
-
-
Data Acquisition:
-
Activity: Measure the signal corresponding to serotonin uptake.
-
Cytotoxicity: Use a viability assay such as MTT or a live/dead stain.
-
-
Analysis: Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 (for activation) or IC50 (for inhibition/cytotoxicity).
Protocol 2: Orthogonal Control Using a Structurally Unrelated Compound
This protocol helps confirm that the observed phenotype is specific to the target, not the chemical structure of this compound.
-
Select Control: Choose a well-characterized, structurally distinct SERT modulator (e.g., another known enhancer or an inhibitor like Fluoxetine to produce the opposite effect).
-
Experimental Setup: Set up parallel experiments treating cells with:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at its optimal effective concentration, e.g., 1x-3x EC50)
-
The orthogonal control compound (at its known effective concentration)
-
-
Phenotypic Measurement: Perform the assay used to measure your phenotype of interest (e.g., gene expression, cell morphology, signaling pathway activation).
-
Analysis: Compare the results. If the orthogonal control recapitulates the phenotype (or produces the expected opposite effect), it strengthens the evidence for an on-target mechanism. If it does not, the effect is likely specific to this compound's off-target activity.
Protocol 3: Target Validation with siRNA-Mediated Knockdown
This is a critical experiment to definitively link your observation to the intended target.
-
siRNA Transfection: Transfect your chosen cell line with:
-
A non-targeting control (NTC) siRNA.
-
At least two independent siRNAs targeting the SERT gene (SLC6A4).
-
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target knockdown via qPCR (to measure mRNA levels) or Western Blot (to measure protein levels). A knockdown efficiency of >70% is recommended.
-
Compound Treatment: Treat the remaining NTC and SERT-knockdown cells with either vehicle or this compound.
-
Phenotypic Analysis: Perform your primary assay to measure the phenotype.
-
Interpretation:
-
On-Target Effect: The effect of this compound will be significantly diminished or completely absent in the SERT-knockdown cells compared to the NTC-treated cells.
-
Off-Target Effect: The effect of this compound will persist in the SERT-knockdown cells, indicating the phenotype is independent of the intended target.
-
Visualizations
The following diagrams illustrate key concepts and workflows for mitigating off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
Optimizing Nardoguaianone J Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Nardoguaianone J. Given the limited specific data on this compound, some protocols and starting parameters are adapted from studies on the closely related guaiane-type sesquiterpenoid, Nardoguaianone L.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 0.1 µM to 10 µM is a recommended starting point for this compound.[1] This range has been shown to be effective for enhancing Serotonin Transporter (SERT) activity. However, optimal concentrations will be cell-line and assay-dependent, and a dose-response experiment is highly recommended.
Q2: What is a typical incubation time for cytotoxicity or cell viability assays with guaiane-type sesquiterpenoids?
A2: Based on studies with the related compound Nardoguaianone L, incubation times of 24, 48, and 72 hours are commonly used for cell viability and cytotoxicity assays.[2][3] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental model.
Q3: What are the known signaling pathways affected by compounds structurally related to this compound?
A3: Research on Nardoguaianone L has identified its involvement in the AGE-RAGE signaling pathway, leading to increased Reactive Oxygen Species (ROS) and apoptosis in pancreatic cancer cells.[4][5][6][7] Another identified pathway is the MET/PTEN/TGF-β pathway, which is associated with cell migration and motility.[8][9] While these provide a strong starting point, the specific pathways modulated by this compound may differ and require experimental validation.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Question: My replicate wells show inconsistent results. What could be the cause?
-
Answer: High variability can stem from several factors. Ensure uniform cell seeding density across all wells. When preparing this compound dilutions, vortex thoroughly between each dilution step to ensure homogeneity. Pipetting technique is also crucial; try to pipette down the side of the well to avoid bubbles and ensure consistent volumes. Finally, check for and prevent evaporation from plates, especially during longer incubation times, by using sealed plates or a humidified incubator.
Issue 2: No Observable Effect of this compound
-
Question: I am not observing any effect of this compound at my chosen concentrations and incubation times. What should I do?
-
Answer: If you are not seeing an effect, consider the following:
-
Concentration: Your concentrations may be too low. Try a broader range, extending up to 100 µM, as used in some studies with related compounds.
-
Incubation Time: The required incubation time might be longer than initially tested. Extend your time-course study.
-
Compound Stability: Ensure the stability of this compound in your culture medium over the incubation period.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound. If possible, test in a different, relevant cell model.
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect subtle changes. Consider a more sensitive downstream marker or a different type of assay.
-
Issue 3: Unexpected Cytotoxicity
-
Question: I am observing significant cell death even at low concentrations of this compound. What could be the issue?
-
Answer: Unexpected cytotoxicity can be due to:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to verify this.
-
Cell Line Sensitivity: The cell line being used might be particularly sensitive to this compound. Perform a careful dose-response curve starting from very low concentrations.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be contributing to the cytotoxic effect.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters derived from studies on the related compound, Nardoguaianone L, which can serve as a starting point for optimizing this compound experiments.
Table 1: Recommended Starting Incubation Times for Various Assays
| Assay Type | Cell Line Example | Incubation Time (hours) | Reference |
| Cell Viability (MTT) | SW1990 | 72 | [2][10] |
| Colony Formation | SW1990 | 24 (treatment), 10 days (colony growth) | [2] |
| Apoptosis (Annexin V/PI) | SW1990 | 24 | [3] |
| Wound Healing/Migration | SW1990 | 24, 48 | [3][11] |
| Immunofluorescence | SW1990 | 24 | [11] |
| ROS Detection | SW1990 | 48 | [7] |
| Mitochondrial Membrane Potential | SW1990 | 48 | [7] |
Table 2: Example Concentrations for Nardoguaianone L Experiments
| Assay Type | Cell Line | Concentration Range | Reference |
| Cell Viability (IC50) | SW1990 | 0.1 - 100 µM | [2] |
| Colony Formation | SW1990 | 1 µM, 10 µM | [2][3] |
| Apoptosis | SW1990 | 20 µM, 40 µM | [3] |
| Migration | SW1990 | Various concentrations up to 40 µM | [3] |
Experimental Protocols
Note: The following protocols are adapted from studies on Nardoguaianone L and should be optimized for your specific experimental conditions with this compound.
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells (e.g., SW1990) in a 96-well plate at a density of 3 x 10³ cells/well and allow them to attach overnight.[10]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO₂ atmosphere.[2][10]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader.[10]
Protocol 2: Colony Formation Assay
-
Seed cells (e.g., SW1990) in a 6-well plate at a low density (e.g., 1 x 10³ cells/well).[12]
-
Treat the cells with various concentrations of this compound for 24 hours.[2]
-
Replace the treatment medium with fresh culture medium and allow the cells to grow for 10 days, changing the medium every 2-3 days.[2][12]
-
After 10 days, wash the colonies with PBS, fix them with 4% paraformaldehyde for 20 minutes, and then stain with crystal violet for 30 minutes.[12]
-
Wash the plates with water, allow them to air dry, and then count the number of colonies.
Visualizations
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: A troubleshooting decision tree for common issues in this compound experiments.
Caption: The proposed AGE-RAGE signaling pathway for the related compound, Nardoguaianone L.
References
- 1. New Guaiane-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [Research progress on natural guaiane-type sesquiterpenoids and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Guaiane type of sesquiterpene with NO inhibitory activity from the root of Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nardosinone improves the proliferation, migration and selective differentiation of mouse embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"best practices for handling and storage of Nardoguaianone J"
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Nardoguaianone J. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
This compound is typically shipped at room temperature for short periods without affecting its quality.[1][2][3] Upon receipt, it is recommended to store the compound as a solid (powder) at -20°C for long-term storage (up to 3 years) or at 4°C for shorter-term storage (up to 2 years).[1][3]
2. What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, first centrifuge the vial to ensure all the powder is at the bottom.[1] this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2][3][4] For in vitro studies, a common practice is to dissolve the compound in DMSO to create a high-concentration stock solution.
3. How should I store the stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][5]
4. Is this compound sensitive to light or air?
5. What personal protective equipment (PPE) should I use when handling this compound?
Standard laboratory PPE should be worn when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
-
Problem: this compound powder is not fully dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.
-
Inappropriate Solvent: While DMSO is a common solvent, for certain applications, other organic solvents like ethanol or dimethylformamide might be suitable. However, solubility in these solvents for this compound is not specified and would need to be determined empirically.
-
Low Temperature: Gently warm the solution in a water bath (37°C) to aid dissolution.
-
Inadequate Mixing: Vortex or sonicate the solution to enhance solubility.[6][7]
-
Issue 2: Precipitation of the Compound in Aqueous Solutions
-
Problem: The compound precipitates out of solution when diluting the DMSO stock in an aqueous buffer or cell culture medium.
-
Possible Causes & Solutions:
-
High Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid cytotoxicity.[1][3]
-
Rapid Dilution: Dilute the DMSO stock solution in a stepwise manner to prevent the compound from crashing out.[1][3]
-
Low Aqueous Solubility: this compound, like many sesquiterpenoids, is expected to have low water solubility. If precipitation persists, consider using a co-solvent such as PEG400 or Tween 80 in your final solution, particularly for in vivo experiments.[1][4]
-
Issue 3: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes between different batches or experiments.
-
Possible Causes & Solutions:
-
Compound Degradation: Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of stock solutions.
-
Inaccurate Pipetting: Use calibrated pipettes for preparing solutions and dilutions.
-
Cell Culture Health: Ensure the health and confluency of your cell lines are consistent between experiments.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Solid (Powder) | 4°C | Up to 2 years |
| Solution in DMSO | -80°C | Up to 6 months |
| Solution in DMSO | -20°C | Up to 1 month |
Data is based on general guidelines for research compounds from MedChemExpress and may not be specific to this compound.[1][3][5][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 234.33 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Weigh out the desired amount of this compound (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 234.33 g/mol ) / 0.01 mol/L = 0.0004267 L = 426.7 µL
-
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Troubleshooting guide for compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dbaitalia.it [dbaitalia.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How To: Correctly Reconstitute Lyophilised Reagents [krishgen.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Nardoguaianone J, a Novel SERT Enhancer, and Traditional SSRIs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Serotonin Transporter Modulation Strategies
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs). While SSRIs effectively treat depression and anxiety by blocking serotonin reuptake, emerging research into compounds that enhance SERT function presents a novel therapeutic paradigm. This guide provides a comparative overview of Nardoguaianone J, a guaiane-type sesquiterpenoid identified as a SERT enhancer, and well-established SSRIs, focusing on their distinct mechanisms, available performance data, and the experimental protocols used for their evaluation.
Executive Summary of Comparative Data
Quantitative data on the SERT-enhancing activity of this compound is not yet available in peer-reviewed literature. However, preliminary findings indicate it "significantly enhances" SERT activity.[1] A commercial supplier suggests activity in the 0.1-10 μM range, though this has not been independently verified.[2] In contrast, the inhibitory activities of common SSRIs are well-documented. The following tables summarize the available data to facilitate a direct comparison between these two distinct modulatory approaches.
Table 1: In Vitro Efficacy at the Human Serotonin Transporter (hSERT)
| Compound | Class | Mechanism of Action | Potency (IC50/K_i) [nM] | Data Source |
| This compound | Guaiane Sesquiterpenoid | SERT Enhancement | Data Not Available | Qualitative data suggests significant enhancement.[1] |
| Fluoxetine | SSRI | SERT Inhibition | IC50: 26 nM | Commercial Assay Data[3] |
| Sertraline | SSRI | SERT Inhibition | IC50: 16.5 µg/ml* | Research Publication[4] |
| Escitalopram | SSRI | SERT Inhibition | K_i: 6.6 ± 1.4 nM | Research Publication[5] |
*Note: Sertraline IC50 value is from a study on HeLa cells and is provided in µg/ml.
Contrasting Mechanisms of Action: Enhancement vs. Inhibition
The fundamental difference between this compound and SSRIs lies in their opposing effects on SERT function. SSRIs physically block the transporter, preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration. Conversely, a SERT enhancer would increase the transporter's efficiency, leading to more rapid clearance of serotonin from the synapse. This could, hypothetically, lead to a different downstream signaling cascade and therapeutic profile.
Experimental Protocols
The evaluation of compounds targeting SERT typically involves in vitro functional assays using cell lines that stably express the human SERT (hSERT). A common high-throughput method is the high-content functional assay.
High-Content SERT Functional Assay
This assay measures the uptake of a fluorescent substrate into hSERT-expressing cells.
Objective: To quantify the SERT-modulating activity (inhibition or enhancement) of test compounds.
Materials:
-
HEK-293 cells stably expressing hSERT.
-
Fluorescent SERT substrate (e.g., 4-(4-(dimethylamino)phenyl)-1-methylpyridinium, APP+).
-
Test compounds (this compound, SSRIs).
-
Control compounds (e.g., known inhibitor like Fluoxetine for inhibition assays).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
High-content imaging system.
Procedure:
-
Cell Plating: hSERT-HEK-293 cells are seeded into multi-well plates (e.g., 96-well) and cultured to form a confluent monolayer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or control compound (e.g., Fluoxetine) for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).
-
Substrate Addition: The fluorescent substrate (APP+) is added to all wells to initiate the uptake reaction.
-
Uptake Period: The cells are incubated for a further period (e.g., 15 minutes) to allow for substrate transport into the cells.
-
Signal Detection: The assay is stopped, and the intracellular fluorescence is measured using a high-content imaging system. The intensity of the fluorescence is proportional to the amount of substrate transported.
-
Data Analysis:
-
For Inhibitors (SSRIs): The reduction in fluorescence compared to a vehicle control is measured. The data is plotted against compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
For Enhancers (this compound): The increase in fluorescence compared to a vehicle control is measured. Data can be used to determine the half-maximal effective concentration (EC50) or the percentage of enhancement at a given concentration.
-
Conclusion
The discovery of this compound as a potential SERT enhancer opens up a new avenue for modulating the serotonin system. Unlike SSRIs, which inhibit SERT, enhancers represent a functionally opposite approach. While the clinical implications of SERT enhancement are yet to be explored, this novel mechanism could offer alternative therapeutic strategies for psychiatric and neurological disorders. Further research is imperative to isolate and quantify the SERT-enhancing effects of this compound and to understand its physiological and behavioral consequences. The experimental frameworks outlined in this guide provide a basis for the direct comparison and future development of both SERT-inhibiting and SERT-enhancing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Comparative Analysis of Nardoguaianone J and Nardoguaianone L for Researchers and Drug Development Professionals
An objective comparison of the biological activities and performance of two related guaiane-type sesquiterpenoids, Nardoguaianone J and Nardoguaianone L, isolated from the medicinal plant Nardostachys jatamansi. This guide presents available experimental data, detailed protocols, and visual representations of their distinct mechanisms of action.
Introduction
This compound and Nardoguaianone L are two natural compounds belonging to the guaiane class of sesquiterpenoids. While structurally related, emerging research indicates they possess distinct and potentially valuable biological activities. This guide provides a comparative analysis of their known effects, focusing on their potential as a serotonin transporter enhancer (this compound) and an anti-cancer agent (Nardoguaianone L).
Chemical Structure
[ ["this compound", "Nardoguaianone L"], ["Image of the chemical structure of this compound", "Image of the chemical structure of Nardoguaianone L"] ]
Comparative Biological Activity and Performance
The primary biological activities and quantitative performance data for this compound and Nardoguaianone L are summarized below. It is important to note that the experimental contexts differ, with this compound's activity being characterized in the context of neurotransmitter transport and Nardoguaianone L's in oncology.
| Feature | This compound (10-epi-Nardoguaianone K) | Nardoguaianone L |
| Primary Biological Activity | Serotonin Transporter (SERT) Activity Enhancer | Anti-tumor (Pancreatic Cancer) |
| Mechanism of Action | Enhances the activity of the serotonin transporter, likely increasing the reuptake of serotonin from the synaptic cleft. | Induces apoptosis and inhibits cell migration in pancreatic cancer cells through the MET/PTEN/TGF-β and AGE-RAGE signaling pathways. |
| Quantitative Performance | Enhances SERT activity at concentrations ranging from 0.1 to 10 μM.[1] | IC50 Value: 2.1 ± 0.3 μM in SW1990 pancreatic cancer cells.[2] |
| Cell Line(s) Studied | Not explicitly stated in the available literature. | SW1990, CFPAC-1 (human pancreatic cancer cell lines). |
| Reported Cytotoxicity | IC50 of its epimer, Nardoguaianone K, against SW1990 cells is 4.82 μM and 15.85 μM against CFPAC-1 cells.[3] | Exhibits cytotoxicity against pancreatic cancer cells with an IC50 of 2.1 ± 0.3 μM in SW1990 cells.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.
This compound: Serotonin Transporter (SERT) Activity Assay (Radiometric)
This protocol is a standard method for assessing SERT activity and is inferred from descriptions of similar assays.[4][5]
Objective: To determine the effect of this compound on the uptake of radiolabeled serotonin by cells expressing the human serotonin transporter.
Materials:
-
HEK-293 cells expressing human recombinant serotonin transporter
-
This compound
-
[³H]Serotonin (radiolabeled serotonin)
-
Modified Tris-HEPES buffer (pH 7.1)
-
Control inhibitor (e.g., Fluoxetine)
-
Scintillation counter
Procedure:
-
HEK-293 cells expressing human recombinant SERT are plated.
-
The cells are pre-incubated with various concentrations of this compound (or vehicle control) in modified Tris-HEPES buffer for 20 minutes at 25°C.
-
[³H]Serotonin (e.g., at a concentration of 65 nM) is then added to the cells.
-
The incubation continues for an additional 15 minutes.
-
The cells are then filtered to separate them from the incubation medium containing unbound [³H]Serotonin.
-
The amount of radioactivity in the filtered cells is measured using a scintillation counter to quantify the uptake of [³H]Serotonin.
-
A known SERT inhibitor, such as Fluoxetine, is used as a positive control for inhibition. An enhancement of [³H]Serotonin uptake in the presence of this compound would indicate a positive modulatory effect.
Nardoguaianone L: Cytotoxicity Assay (MTT Assay)
This protocol was used to determine the half-maximal inhibitory concentration (IC50) of Nardoguaianone L against pancreatic cancer cells.[2][6]
Objective: To assess the cytotoxic effect of Nardoguaianone L on SW1990 pancreatic cancer cells.
Materials:
-
SW1990 human pancreatic cancer cell line
-
Nardoguaianone L
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
SW1990 cells are seeded in 96-well plates at a specified density and allowed to adhere.
-
The cells are then treated with various concentrations of Nardoguaianone L (typically in a serial dilution) for 72 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, the culture medium is removed, and a solution of MTT in fresh medium is added to each well.
-
The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium containing MTT is then removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the concentration of Nardoguaianone L.
Signaling Pathways and Mechanisms of Action
This compound: Proposed Mechanism of Action
The available data suggests that this compound acts as a positive modulator of the serotonin transporter. This proposed mechanism is depicted in the following workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SERT Activity: Nardoguaianone J vs. Standard Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin transporter (SERT) activity of Nardoguaianone J, a natural compound isolated from Nardostachys chinensis, with well-established control compounds. The data and experimental protocols presented herein are intended to aid researchers in evaluating the unique modulatory effects of this compound on serotonin transport.
Executive Summary
This compound has been identified as a positive modulator of SERT activity, enhancing the uptake of serotonin. This action is in stark contrast to the mechanism of widely used selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine, sertraline, and paroxetine, which are potent inhibitors of SERT. This guide presents a summary of the available data on the activity of these compounds and details the experimental methodology used to assess their effects on SERT function.
Data Presentation: Comparative SERT Activity
The following table summarizes the available quantitative and semi-quantitative data for this compound and the selected control compounds. It is important to note that this compound enhances SERT activity, and its potency is presented here based on semi-quantitative fluorescence-based assays. In contrast, the control compounds are inhibitors, and their potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | Source/Type | Primary Effect on SERT | Potency/Activity |
| This compound | Natural Product | Enhancer | Weak to moderate enhancement of SERT activity observed in a high-content fluorescence-based assay. Specific EC50 value is not currently available in the public domain.[1] |
| Fluoxetine | Synthetic SSRI | Inhibitor | IC50: ~26 nM (in HEK-293 cells expressing hSERT)[2] |
| Sertraline | Synthetic SSRI | Inhibitor | IC50: ~7.09 nM (in rat synaptosomes) |
| Paroxetine | Synthetic SSRI | Inhibitor | IC50: ~1.39 nM (in rat synaptosomes) |
Note: The activity of this compound is derived from studies on sesquiterpenoids from Nardostachys chinensis which used a high-content fluorescence-based assay to measure SERT function.[1] The potency of control compounds can vary depending on the specific assay conditions and biological system used.
Experimental Protocols
The evaluation of SERT activity for both enhancers and inhibitors can be effectively conducted using a fluorescence-based high-content screening assay. This method offers a non-radioactive and high-throughput alternative to traditional radioligand uptake assays.
High-Content Assay for SERT Function
This assay measures the uptake of a fluorescent substrate, such as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (ASP+), into cells stably expressing the human serotonin transporter (hSERT), typically human embryonic kidney 293 (HEK-293) cells.[1][3]
Materials:
-
HEK-293 cells stably expressing hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom microplates
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescent SERT substrate (e.g., ASP+)
-
Test compounds (this compound and control inhibitors)
-
High-content imaging system or fluorescence microplate reader
Procedure:
-
Cell Plating: Seed hSERT-expressing HEK-293 cells into poly-D-lysine coated microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (fluoxetine, sertraline, paroxetine) in HBSS.
-
Assay Initiation:
-
Remove the cell culture medium from the wells.
-
Wash the cells gently with HBSS.
-
Add the prepared compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Substrate Addition: Add the fluorescent SERT substrate (e.g., ASP+) to all wells.
-
Signal Detection:
-
For kinetic analysis, immediately begin measuring the fluorescence intensity over time using a fluorescence microplate reader.
-
For endpoint analysis, incubate the plate for a specific duration (e.g., 15-30 minutes) at 37°C, and then measure the fluorescence intensity.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of substrate transported into the cells.
-
For inhibitors, the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For enhancers like this compound, the increase in fluorescence relative to a vehicle control is measured. The half-maximal effective concentration (EC50) can be determined by plotting the percentage of enhancement against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathway of SERT Modulation
Caption: Mechanisms of SERT modulation by this compound and SSRIs.
Experimental Workflow for SERT Activity Assay
Caption: Workflow for the fluorescence-based SERT activity assay.
Logical Relationship of SERT Modulators
Caption: Classification of SERT modulators.
References
- 1. Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids from Nardostachys chinensis Batal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Nardoguaianone J and Related Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Nardoguaianone J and its closely related guaiane-type sesquiterpenoids, Nardoguaianone L and K, with a focus on their effects on various cancer cell lines. Due to the limited publicly available data on this compound, this guide leverages experimental findings from its structural analogs to offer insights into its potential therapeutic activities and mechanisms of action.
Data Summary
The cytotoxic and biological activities of Nardoguaianone L and K have been evaluated in several human pancreatic cancer cell lines. The following table summarizes the key quantitative data available.
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Nardoguaianone L (G-6) | SW1990 | MTT Assay | 2.1 ± 0.3 µM | [1][2][3] |
| Nardoguaianone K | SW1990 | Not Specified | 0.07 ± 0.05 to 4.82 ± 6.96 µM | [4] |
| This compound | Not Specified | SERT Activity Assay | Enhances activity at 0.1-10 µM | [5] |
Note: There is currently a lack of specific IC50 data for this compound across different cell lines in publicly accessible literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of Nardoguaianone L and K.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Human pancreatic cancer cells (e.g., SW1990, CFPAC-1, PANC-1, Capan-2) are seeded into 96-well plates at a density of 3 × 10³ cells per well and cultured overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Nardoguaianone L) for a specified period, typically 72 hours.[1][3]
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a period that allows for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][8][9][10][11]
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of its proliferative capacity.
-
Cell Seeding: Cells are seeded at a low density in 6-well plates.
-
Treatment: The cells are treated with the compound of interest for 24 hours.[1]
-
Incubation: The medium is replaced with fresh medium, and the cells are incubated for approximately 10 days to allow for colony formation.[1][2]
-
Staining: The colonies are fixed and stained with a solution like crystal violet.[1]
-
Quantification: The number of colonies is counted.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound for a designated time (e.g., 24 hours).[2]
-
Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways affected by Nardoguaianone L and the general workflow for evaluating the cytotoxicity of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nardoguaianone L Isolated from Nardostachys jatamansi Improved the Effect of Gemcitabine Chemotherapy via Regulating AGE Signaling Pathway in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Nardoguaianone J and Other Natural SERT Modulators
For Researchers, Scientists, and Drug Development Professionals
The serotonin transporter (SERT), a crucial regulator of serotonergic neurotransmission, is a primary target for many antidepressant medications. As the search for novel therapeutic agents continues, natural compounds offer a vast repository of chemical diversity. This guide provides a comparative analysis of Nardoguaianone J and other prominent natural modulators of SERT—Hyperforin, Curcumin, and Ginsenosides—with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of SERT Modulation
A key differentiator among these natural compounds is their mechanism of action. This compound has been identified as a SERT enhancer, a rare modality, whereas Hyperforin acts as an inhibitor. Curcumin and Ginsenosides appear to modulate the serotonergic system through broader, less direct mechanisms rather than potent, direct SERT inhibition.
| Compound | Source | Mechanism of Action on SERT | Efficacy (Reported Values) |
| This compound | Nardostachys jatamansi | Enhancer | Enhances SERT activity in the 0.1-10 µM range[1]. A water-soluble fraction of the source plant demonstrated SERT enhancement with an EC50 of 31.63 µg/mL[2]. |
| Hyperforin | Hypericum perforatum (St. John's Wort) | Inhibitor (Indirect, Non-competitive) | IC50: 0.05-0.10 µg/mL for monoamine reuptake inhibition[2]. |
| Curcumin | Curcuma longa (Turmeric) | Modulator (Indirect) | No direct SERT inhibition IC50 reported. Increases serotonin levels, likely via MAO inhibition[3][4]. |
| Ginsenoside Rb1 | Panax ginseng (Ginseng) | Modulator (Indirect) | No direct SERT inhibition IC50 reported. Modulates the broader serotonergic system[5][6]. |
Mechanisms of Action and Signaling Pathways
The interaction of these natural compounds with SERT and related pathways varies significantly, offering different strategies for modulating serotonergic signaling.
This compound: SERT Enhancement
This compound, a guaiane-type sesquiterpenoid, is unique in its ability to enhance SERT activity[1]. This suggests a mechanism that could increase the efficiency of serotonin reuptake from the synapse. While the precise molecular interactions are still under investigation, this enhancing effect contrasts sharply with the inhibitory action of classical antidepressants.
Hyperforin: Indirect SERT Inhibition via TRPC6 Activation
Hyperforin does not bind directly to the serotonin binding site on SERT. Instead, it acts as a specific activator of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel[7][8]. This activation leads to an influx of sodium (Na+) ions into the neuron, disrupting the normal sodium gradient across the cell membrane. Since SERT relies on this gradient to power serotonin reuptake, the elevated intracellular Na+ concentration effectively inhibits transporter function in a non-competitive manner[9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant activity of curcumin: involvement of serotonin and dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Curcumin in Depression: Potential Mechanisms of Action and Current Evidence—A Narrative Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hyperforin--a key constituent of St. John's wort specifically activates TRPC6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Nardoguaianone Analogs in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Nardoguaianone analogs and related terpenoids isolated from Nardostachys jatamansi. The information is intended to support further research and drug development efforts in the field of oncology, with a specific focus on pancreatic cancer.
Quantitative Data Summary
The cytotoxic activities of various Nardoguaianone analogs and other terpenoids were evaluated against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a basis for comparing the potency of these compounds.
| Compound | CFPAC-1 IC50 (μM) | PANC-1 IC50 (μM) | CAPAN-2 IC50 (μM) | SW1990 IC50 (μM) |
| Nardoguaianone L (G-6) | - | - | - | 2.1 ± 0.3[1] |
| Nardoguaianone K | 15.85 | - | - | 4.82[2] |
| Epoxynardosinone | - | - | 2.60 ± 1.85[3] | > 10[3] |
| Nardostachin | - | 6.50 ± 1.10[3] | - | 0.07 ± 0.05[3] |
| 1-Hydroxylaristolone | 1.12 ± 1.19[3] | 0.01 ± 0.01[3] | - | - |
| 1(10)-Aristolane-9β-ol | - | 1.12 ± 0.19[3] | - | 3.25 ± 1.25[3] |
| Nardonoxide | - | - | - | 3.89 ± 1.12[3] |
| Gemcitabine (Control) | - | - | - | 1.8 ± 0.5[1] |
| Taxol (Control) | 0.32 ± 0.13[3] | - | - | - |
Experimental Protocols
The primary assay used to determine the cytotoxic activity of the Nardoguaianone analogs was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[4]
General Protocol:
-
Cell Culture: Human pancreatic cancer cell lines (SW1990, CFPAC-1, Capan-2, PANC-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the Nardoguaianone analogs or control drugs (e.g., Gemcitabine) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Nardoguaianone L (G-6) has been shown to exert its anti-tumor effects through the modulation of specific signaling pathways, leading to apoptosis and inhibition of cell migration.[1][5]
Caption: Experimental workflow for assessing the anti-tumor activity and mechanism of Nardoguaianone L.
One of the key pathways identified is the MET/PTEN/TGF-β signaling pathway . Nardoguaianone L treatment leads to the downregulation of MET and upregulation of PTEN, which in turn inhibits the TGF-β pathway, resulting in decreased cell migration and invasion.[1][5]
Caption: Nardoguaianone L inhibits cell migration by regulating the MET/PTEN/TGF-β pathway.
Furthermore, Nardoguaianone L, especially in combination with the chemotherapeutic agent Gemcitabine, has been shown to induce apoptosis through the AGE-RAGE signaling pathway .[3] This involves an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.
Caption: Nardoguaianone L induces apoptosis via the AGE-RAGE pathway, leading to increased ROS.
Structure-Activity Relationship (SAR) Insights
A preliminary analysis of the available data suggests several key structural features that may influence the cytotoxic activity of Nardoguaianone analogs.
Caption: A simplified representation of the structure-activity relationship of selected Nardoguaianone analogs.
Key Observations:
-
The guaiane-type sesquiterpenoid core is a common feature among these active compounds.
-
The presence and position of functional groups such as hydroxyls, ketones, and epoxide rings appear to significantly impact cytotoxicity. For instance, the complex ester and lactone structure of Nardostachin is associated with very high potency against the SW1990 cell line.
-
The α,β-unsaturated carbonyl moiety present in Nardoguaianone L and K is a common feature in many biologically active natural products and may contribute to their mechanism of action, possibly through Michael addition with biological nucleophiles.
-
The presence of an epoxide ring in Epoxynardosinone may also play a role in its activity.
-
Further studies with a broader range of synthetic or isolated analogs are necessary to establish a more definitive SAR and to identify the optimal structural features for potent and selective anti-pancreatic cancer activity.
This guide provides a foundational understanding of the structure-activity relationships of Nardoguaianone analogs. The presented data and pathway diagrams can serve as a valuable resource for medicinal chemists and pharmacologists working on the development of novel therapeutics derived from natural products.
References
- 1. Nardoguaianone K | C15H22O2 | CID 5320012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nardostachysin | C25H34O6 | CID 10598736 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-Tumor Potential of Nardoguaianone Analogs
A Note on the Availability of Data: While this guide is titled with a focus on Nardoguaianone J, a comprehensive review of current scientific literature reveals a significant lack of published in vitro data specifically validating its anti-tumor potential. However, substantial research is available for a closely related analog, Nardoguaianone L (also referred to as G-6). This guide will therefore present a detailed analysis of Nardoguaianone L as a representative for this class of compounds, offering valuable insights into the potential anti-cancer activities of nardoguaianone-type sesquiterpenoids. The experimental data and methodologies presented herein are derived from studies on Nardoguaianone L.
Overview of Nardoguaianone L's Anti-Tumor Activity
Nardoguaianone L, a novel guaiane-type sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated notable anti-tumor effects in preclinical in vitro studies, particularly against human pancreatic cancer cell lines.[1][2] Its mechanism of action involves the inhibition of cell proliferation, colony formation, and migration, as well as the induction of apoptosis.[2][3] These effects are attributed to its modulation of key signaling pathways, including the MET/PTEN/TGF-β and AGE-RAGE pathways.[1][3]
Comparative Cytotoxicity Data
The cytotoxic effects of Nardoguaianone L have been evaluated against various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, alongside data for gemcitabine, a standard chemotherapeutic agent, and other related terpenoid compounds for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Nardoguaianone L (G-6) | SW1990 | 2.1 ± 0.3 | [4] |
| Gemcitabine (Positive Control) | SW1990 | 1.8 ± 0.5 | [4] |
| Epoxynardosinone | CAPAN-2 | 2.60 ± 1.85 | [5] |
| 1-Hydroxylaristolone | CFPAC-1 | 1.12 ± 1.19 | [5] |
| Taxol (Positive Control) | CFPAC-1 | 0.32 ± 0.13 | [5] |
| Nardoguaianone K | SW1990 | 0.07 ± 0.05 to 4.82 ± 6.96 | [5] |
In Vitro Anti-Tumor Effects of Nardoguaianone L
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Colony Formation Assay | SW1990 | 1 µM and 10 µM Nardoguaianone L | Decreased the number of cell colonies compared to the control group.[4] | [4] |
| Apoptosis Assay (Annexin V/PI) | SW1990 | 20 µM and 40 µM Nardoguaianone L | Increased apoptosis rates to 22.66% and 30.71%, respectively, compared to 13.35% in the control group.[4] | [4] |
| Cell Migration (Wound Healing Assay) | SW1990 | Nardoguaianone L (concentrations not specified) | Inhibited cell migration.[3] | [3] |
| Protein Expression (Western Blot) | SW1990 | Nardoguaianone L | Upregulated Bax expression and downregulated Bcl-2 expression.[3] | [3] |
Signaling Pathways Modulated by Nardoguaianone L
Nardoguaianone L has been shown to exert its anti-tumor effects by modulating specific signaling pathways within cancer cells.
Caption: Nardoguaianone L's modulation of key anti-tumor signaling pathways.
Experimental Protocols
Below are the generalized methodologies for the key experiments cited in the studies on Nardoguaianone L.
5.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate pancreatic cancer cells (e.g., SW1990) in 96-well plates at a density of 3 x 104 cells/well and incubate overnight.[6]
-
Treatment: Treat the cells with various concentrations of Nardoguaianone L for 48-72 hours.[4][6]
-
MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
5.2. Colony Formation Assay
-
Cell Seeding: Seed a low density of SW1990 cells in 6-well plates.
-
Treatment: Treat the cells with Nardoguaianone L (e.g., 1 µM and 10 µM) and a positive control (e.g., Gemcitabine 10 µM) for 24 hours.[2]
-
Incubation: Culture the cells for 10 days, allowing for colony formation.[4]
-
Staining: Fix the colonies with a suitable fixative and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
5.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat SW1990 cells with different concentrations of Nardoguaianone L (e.g., 20 µM and 40 µM) for a specified time.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Caption: A generalized workflow for the in vitro validation of anti-tumor compounds.
Conclusion
The available in vitro evidence strongly suggests that Nardoguaianone L possesses significant anti-tumor properties, particularly against pancreatic cancer. Its ability to induce apoptosis and inhibit cell proliferation and migration through the modulation of key signaling pathways highlights its potential as a therapeutic agent. While direct experimental data for this compound is currently unavailable, the findings for Nardoguaianone L provide a solid foundation for further investigation into the anti-cancer potential of the broader class of nardoguaianone compounds. Future studies are warranted to elucidate the specific activities of this compound and to compare its efficacy and mechanisms of action with those of Nardoguaianone L and other analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Anti-Tumor Activity of Nardoguaianone L Isolated from Nardostachys jatamansi DC. in SW1990 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Nardoguaianone J and Fluoxetine
An in-depth guide for researchers and drug development professionals on the distinct molecular interactions of Nardoguaianone J and fluoxetine with the serotonin transporter.
This guide provides a detailed comparison of the mechanisms of action of this compound, a naturally occurring sesquiterpenoid, and fluoxetine, a widely prescribed synthetic antidepressant. While both compounds ultimately modulate serotonergic neurotransmission, they do so through opposing actions on the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the proposed signaling pathways to offer a clear and objective comparison for a scientific audience.
Contrasting Mechanisms at the Serotonin Transporter
Fluoxetine is a classic example of a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action involves the direct blockade of SERT. By binding to the transporter, fluoxetine competitively inhibits the reuptake of serotonin, leading to an accumulation of the neurotransmitter in the synaptic cleft and enhanced postsynaptic receptor activation.
In stark contrast, this compound, a guaiane-type sesquiterpenoid isolated from Nardostachys chinensis, has been shown to enhance the activity of SERT. While the precise molecular mechanism is still under investigation, evidence suggests a potential role as a positive allosteric modulator. Studies on the extract of Nardostachys jatamansi, a related plant species, have demonstrated that certain constituents can reverse the inhibitory effects of fluoxetine on SERT, indicating a different binding site and a non-competitive interaction. This suggests that this compound may bind to a site on SERT distinct from the serotonin and fluoxetine binding site, inducing a conformational change that increases the transporter's efficiency.
Quantitative Comparison of SERT Modulation
The following table summarizes the available quantitative data on the effects of this compound and fluoxetine on SERT activity. It is important to note that a specific half-maximal effective concentration (EC50) for pure this compound is not yet available in peer-reviewed literature. The data presented reflects the effective concentration range from a commercial supplier and the EC50 of the total plant extract. For fluoxetine, a range of half-maximal inhibitory concentrations (IC50) are presented from studies using different experimental systems.
| Compound | Mechanism of Action | Parameter | Value | Experimental System |
| This compound | SERT Enhancer | Effective Concentration | 0.1-10 µM[1] | Not specified[1] |
| EC50 (Total Extract) | 31.63 µg/mL[2][3][4] | High-Content Assay[2][3][4] | ||
| Fluoxetine | SERT Inhibitor | IC50 | 26 nM[5] | HEK293 cells expressing hSERT[5] |
| IC50 | 14-19 µM (for TREK-1 channels) | HEK293 cells[6][7] | ||
| Inhibition > 0.5 µM | K+-induced [3H]5-HT release | Rat cortical synaptosomes[8][9] |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and fluoxetine at the presynaptic neuron.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound and fluoxetine on the serotonin transporter.
Serotonin Uptake Inhibition Assay in HEK293 Cells
This protocol is designed to measure the inhibitory effect of a compound on SERT activity in a controlled cellular environment.
Materials:
-
HEK293 cells stably expressing hSERT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
96-well cell culture plates
-
Test compound (e.g., fluoxetine)
-
[3H]Serotonin (5-HT)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Maintain HEK293-hSERT cells in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Plating: Seed cells into 96-well plates at a density that results in a confluent monolayer on the day of the assay.
-
Compound Incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 20-30 minutes at 37°C.
-
Serotonin Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]5-HT to each well. Incubate for 10-15 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer. Lyse the cells with a suitable lysis buffer.
-
Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like paroxetine). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
SERT Activity Enhancement Assay (High-Content Analysis)
This protocol is adapted for measuring the enhancement of SERT activity, as would be the case for this compound. It utilizes a fluorescent substrate for visualization.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture reagents as above
-
Test compound (e.g., this compound)
-
Fluorescent SERT substrate (e.g., ASP+)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells in 96- or 384-well black, clear-bottom imaging plates.
-
Compound Incubation: Wash cells with assay buffer and then incubate with various concentrations of the test compound (e.g., this compound) or vehicle for a predetermined time.
-
Substrate Addition: Add the fluorescent SERT substrate ASP+ to all wells.
-
Image Acquisition: Immediately begin acquiring images of the cells at set time intervals using a high-content imaging system. The instrument should be equipped with the appropriate filters for the fluorescent substrate.
-
Image Analysis: Quantify the fluorescence intensity within the cells over time. An increase in the rate of fluorescence accumulation in the presence of the test compound compared to the vehicle control indicates SERT enhancement.
-
Data Analysis: Calculate the percentage of SERT activity enhancement for each concentration of the test compound. Determine the EC50 value by plotting the enhancement against the compound concentration.
Conclusion
This compound and fluoxetine represent two distinct approaches to modulating the serotonin transporter. Fluoxetine acts as a direct inhibitor, a mechanism shared by all SSRIs, leading to increased synaptic serotonin levels. In contrast, this compound appears to function as a SERT enhancer, a novel mechanism that could have different therapeutic implications. The current understanding of this compound's mechanism is still emerging, and further research is needed to elucidate its precise binding site and the downstream consequences of SERT enhancement. The experimental protocols outlined in this guide provide a framework for future studies aimed at further characterizing these and other novel modulators of the serotonin transporter. The opposing actions of these two compounds highlight the complex regulation of serotonergic signaling and open new avenues for the development of innovative treatments for serotonin-related disorders.
References
- 1. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antidepressant activities and regulative effects on serotonin transporter of Nardostachys jatamansi DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fluoxetine on basal and K(+)-induced tritium release from synaptosomes preloaded with [3H]serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine-induced inhibition of synaptosomal [3H]5-HT release: possible Ca(2+)-channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoxetine-induced inhibition of synaptosomal ( sup 3 H)5-HT release: Possible Ca sup 2+ -channel inhibition (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of Nardoguaianone J and Other Neuroactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nardoguaianone J, a novel neuroactive compound, with other well-researched natural products known for their effects on the central nervous system: Curcumin, Resveratrol, and Huperzine A. The focus of this analysis is on their respective mechanisms of action, particularly concerning the serotonin transporter (SERT), and their broader neuroprotective effects. This document aims to furnish researchers with the necessary data to inform further investigation and drug development initiatives.
Introduction to Neuroactive Natural Products
Natural products have long been a valuable source of lead compounds in drug discovery, offering a rich diversity of chemical structures and biological activities. In the realm of neuroscience, compounds derived from plants and other natural sources have shown significant potential in modulating neuronal signaling pathways, offering therapeutic avenues for a range of neurological and psychiatric disorders. This guide delves into the properties of four such compounds, with a particular focus on this compound and its potential as a modulator of serotonergic neurotransmission.
This compound , a sesquiterpenoid isolated from the roots of Nardostachys jatamansi, has been identified as an enhancer of serotonin transporter (SERT) activity. The serotonergic system is a critical regulator of mood, cognition, and various physiological processes, making SERT a key target for antidepressant and anxiolytic drugs.
Curcumin , the primary active constituent of turmeric (Curcuma longa), is a polyphenol with well-documented anti-inflammatory, antioxidant, and neuroprotective properties. Its effects on the serotonergic system are primarily through the modulation of serotonin levels and inhibition of monoamine oxidase (MAO).
Resveratrol , a stilbenoid found in grapes and other fruits, is another polyphenol known for its antioxidant and anti-aging properties. Its neuroprotective effects are multifaceted, and it has been shown to interact with and modulate the expression of the serotonin transporter.
Huperzine A , an alkaloid extracted from the club moss Huperzia serrata, is a potent and reversible inhibitor of acetylcholinesterase (AChE). While its primary mechanism of action is on the cholinergic system, it has also been observed to influence serotonin levels in the brain.
Comparative Analysis of SERT Modulation
The serotonin transporter is a key protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Modulation of SERT activity is a primary mechanism for many antidepressant medications. The following table summarizes the available quantitative data on the effects of this compound and the selected comparator compounds on SERT.
| Compound | Mechanism of Action on SERT | Quantitative Data | Source(s) |
| This compound | Enhancement of SERT activity | Data on specific EC50 or percentage enhancement is not yet publicly available. | General scientific literature |
| Curcumin | Indirectly increases synaptic serotonin by inhibiting MAO-A and MAO-B, and increasing serotonin synthesis. | Dose-dependent increase in serotonin levels in the brain. No direct quantitative data on SERT binding or transport activity available.[1][2] | [1][2] |
| Resveratrol | Binds to SERT and downregulates SERT gene expression. | Average ED50 of ~26.5 mg/kg for SERT occupancy in rats.[3][4] Dose-dependent inhibition of SERT binding.[3] | [3][4][5] |
| Huperzine A | Primarily an acetylcholinesterase inhibitor. Indirectly increases serotonin levels in specific brain regions. | No direct quantitative data on SERT binding or transport activity available.[6] | [6][7] |
Signaling Pathways and Mechanisms of Action
The neuroactive effects of these natural products are not limited to their interaction with the serotonergic system. They modulate a variety of signaling pathways implicated in neuroprotection, neuroinflammation, and synaptic plasticity.
This compound and Serotonergic Enhancement
This compound's ability to enhance SERT activity suggests a novel mechanism for modulating serotonergic neurotransmission. Unlike selective serotonin reuptake inhibitors (SSRIs) which block the transporter, an enhancer would increase the rate of serotonin reuptake. The precise molecular interactions and downstream signaling consequences of this enhancement are still under investigation.
References
- 1. Antidepressant activity of curcumin: involvement of serotonin and dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant activity of curcumin: involvement of serotonin and dopamine system | Semantic Scholar [semanticscholar.org]
- 3. wwwv.tsgh.ndmctsgh.edu.tw [wwwv.tsgh.ndmctsgh.edu.tw]
- 4. Evaluation of brain SERT occupancy by resveratrol against MDMA-induced neurobiological and behavioral changes in rats: A 4-[¹⁸F]-ADAM/small-animal PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative studies of huperzine A, donepezil, and rivastigmine on brain acetylcholine, dopamine, norepinephrine, and 5-hydroxytryptamine levels in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of Huperzine A exerts antidepressant-like activity in a rat model of post-stroke depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nardoguaianone J: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Nardoguaianone J, a guaiane-type sesquiterpenoid isolated from Nardostachys chinensis roots. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
This compound is a biologically active compound intended for research use only. While a specific Safety Data Sheet (SDS) is not publicly available, its physiological activity necessitates that it be handled with the care required for hazardous materials. Standard laboratory chemical waste procedures should be strictly followed to minimize risk to personnel and the environment.
Key Disposal Principles
Proper disposal of this compound should adhere to the following principles:
-
Do not dispose of down the drain or in regular trash.
-
Evaporation is not an acceptable method of disposal.
-
All waste containing this compound must be collected as chemical waste.
-
Segregate this compound waste from other waste streams.
-
Utilize your institution's hazardous waste program for final disposal.
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, the following PPE is mandatory:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and empty vials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical properties of the compound. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
2. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
The label on the waste container must clearly state "Hazardous Waste" and "this compound". Include the approximate concentration and solvent if applicable.
3. Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's certified hazardous waste management vendor.
-
Follow all institutional procedures for scheduling a waste pickup.
Decontamination of Glassware
-
Rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the glassware can typically be washed with soap and water.
Spill Management
In the event of a spill:
-
Evacuate and secure the area.
-
Wear appropriate PPE.
-
Contain the spill using absorbent pads or other suitable materials.
-
Collect the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Aspect | Guideline |
| PPE | Safety glasses, nitrile gloves, lab coat |
| Solid Waste Container | Labeled, leak-proof, compatible (e.g., HDPE) |
| Liquid Waste Container | Labeled, leak-proof, compatible with solvent |
| Glassware Decontamination | Triple rinse with a suitable solvent |
| Spill Containment | Use absorbent pads |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
